Methyl-lathodoratin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76690-64-7 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-ethyl-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C12H12O4/c1-3-7-6-16-10-5-8(15-2)4-9(13)11(10)12(7)14/h4-6,13H,3H2,1-2H3 |
InChI Key |
JNRZSHBAPNUBNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC2=CC(=CC(=C2C1=O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Methyl-lathodoratin: A Technical Guide on its Discovery and Natural Sources
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the isoflavonoid, Methyl-lathodoratin. Due to the limited readily available information on this specific compound, this document synthesizes the existing knowledge on related compounds and outlines a path for future research.
Introduction to this compound
This compound, systematically named 3-ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one, is a chromone derivative. Its chemical structure is characterized by a benzopyran-4-one core with an ethyl group at the C3 position, a hydroxyl group at C5, and a methoxy group at C7.
Chemical Structure and Properties:
| Property | Value | Citation |
| Molecular Formula | C₁₂H₁₂O₄ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| Synonyms | 5-hydroxy-7-methoxy-3-ethylchromone | [2] |
Discovery and Natural Occurrence
The definitive discovery and initial isolation of this compound are not well-documented in widely accessible scientific literature. The etymology of its parent compound, "lathodoratin," strongly suggests an origin from the plant genus Lathyrus, with Lathyrus odoratus (sweet pea) being a likely candidate. However, extensive phytochemical analyses of Lathyrus species have predominantly focused on other classes of compounds, such as the neurotoxin β-aminopropionitrile (BAPN) and various anthocyanins, with no explicit mention of lathodoratin or its methylated form.
Similarly, while the black locust tree (Robinia pseudoacacia) is known to produce a variety of flavonoids and other phenolic compounds, there is no direct evidence in the reviewed literature of this compound isolation from this species.
A related compound, 5-Hydroxy-7-methoxy-4H-chromen-4-one, which lacks the C3-ethyl group, has been isolated from Laretia acualis and Artemisia campestris. This indicates that the core chromone structure is present in the plant kingdom, and it is plausible that variations of this structure, such as this compound, exist in other species.
Potential Biological Activities
Direct experimental data on the biological activities of this compound is scarce. However, the broader class of chromone derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects, including:
-
Antiviral
-
Anti-inflammatory
-
Antitumor
-
Antimicrobial
A synthesized flavone with a similar substitution pattern, 5-hydroxy-3',4',7-trimethoxyflavone, has demonstrated the ability to reverse multidrug resistance in cancer cell lines. This suggests that this compound could be a candidate for investigation in oncology and drug resistance research.
Experimental Protocols: A Proposed Workflow for Investigation
Given the lack of specific experimental data for this compound, this section outlines a proposed workflow for its isolation, characterization, and biological evaluation, based on standard methodologies for natural product chemistry.
Isolation of this compound
The following diagram illustrates a general workflow for the isolation of chromone derivatives from a plant source, such as Lathyrus odoratus.
Caption: A generalized workflow for the isolation of this compound.
Structure Elucidation
Once a pure compound is isolated, its structure can be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the carbon-hydrogen framework and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore system.
Biological Activity Screening
A logical workflow for screening the biological activity of the isolated this compound is presented below.
Caption: A workflow for the biological evaluation of this compound.
Signaling Pathways: A Hypothetical Perspective
While no signaling pathways have been definitively associated with this compound, based on the activities of related chromones and flavonoids, several pathways are worthy of investigation. For instance, if this compound exhibits anti-inflammatory properties, its effect on the NF-κB signaling pathway could be explored.
The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for investigation.
Caption: A hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
This compound remains a compound of significant interest due to its structural relationship to a class of biologically active molecules. The current lack of comprehensive data presents a clear opportunity for further research. The immediate priorities should be:
-
Confirmation of Natural Source: A systematic phytochemical investigation of Lathyrus species, particularly Lathyrus odoratus, is warranted to confirm the presence of lathodoratin and this compound.
-
Isolation and Characterization: Development of robust isolation and purification protocols to obtain sufficient quantities of this compound for comprehensive analysis.
-
Biological Screening: A broad-based biological screening to identify and quantify its potential therapeutic activities.
-
Mechanistic Studies: Elucidation of the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
This technical guide provides a foundational framework to stimulate and guide future research efforts into this promising natural product.
References
Lathodoratin and Methyl-lathodoratin: A Technical Deep Dive into a Phytoalexin and its Methylated Counterpart
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lathodoratin and Methyl-lathodoratin are two closely related chromone compounds found in the sweet pea, Lathyrus odoratus. Lathodoratin, a dihydroxy-chromone, is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. Its methylated form, this compound, where one of the hydroxyl groups is replaced by a methoxy group, is also present. This technical guide provides a comprehensive overview of the relationship between these two molecules, including their chemical properties, biosynthesis, and a comparative analysis of their biological activities, supported by detailed experimental protocols and pathway visualizations.
Chemical Relationship and Properties
Lathodoratin and this compound share a common 3-ethylchromone core structure. The key difference lies in the substitution at the 7-position of the chromone ring. Lathodoratin possesses a hydroxyl group at this position, while in this compound, this hydroxyl group is methylated to form a methoxy group. This seemingly minor structural modification can have significant implications for the physicochemical properties and biological activities of the molecule, such as its polarity, membrane permeability, and interaction with biological targets.
Table 1: Chemical Properties of Lathodoratin and this compound
| Property | Lathodoratin | This compound |
| IUPAC Name | 3-ethyl-5,7-dihydroxy-4H-chromen-4-one | 3-ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one |
| Molecular Formula | C₁₁H₁₀O₄[1] | C₁₂H₁₂O₄[2] |
| Molecular Weight | 206.19 g/mol | 220.22 g/mol [2] |
| Canonical SMILES | CCC1=COC2=CC(=O)C(=C(C=C21)O)O[1] | CCC1=COC2=C(C1=O)C(=C(C=C2)OC)O |
Biosynthesis
The biosynthesis of the core structure of Lathodoratin in Lathyrus odoratus is initiated by the amino acid isoleucine, which serves as a starter unit for the extension of an acetate-malonate chain. This is an unusual pathway, as most polyketide structures are initiated by acetate. The formation of this compound from Lathodoratin is presumed to be catalyzed by an O-methyltransferase (OMT) enzyme, which transfers a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the 7-hydroxyl group of Lathodoratin. The specific OMT responsible for this reaction in Lathyrus odoratus has not yet been fully characterized.
Comparative Biological Activities
While both Lathodoratin and this compound are expected to exhibit biological activity due to their flavonoid-like structure, quantitative comparative data is limited in the current scientific literature. Phytoalexins, by definition, possess antimicrobial properties, and Lathodoratin has been noted for its antifungal activity. The methylation of flavonoids can alter their bioactivity, sometimes leading to an increase in potency due to improved bioavailability or target interaction. Further research is required to establish a clear structure-activity relationship between these two compounds.
Table 2: Hypothetical Comparative Biological Activity Data (for illustrative purposes)
| Activity | Assay Type | Lathodoratin (Value) | This compound (Value) |
| Antifungal | Minimum Inhibitory Concentration (MIC) vs. Botrytis cinerea | e.g., 50 µg/mL | e.g., 25 µg/mL |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition (IC₅₀) in LPS-stimulated RAW 264.7 cells | e.g., 10 µM | e.g., 5 µM |
| Cytotoxicity | IC₅₀ in HeLa cells | e.g., >100 µM | e.g., >100 µM |
Note: The values in Table 2 are hypothetical and intended to illustrate how such data would be presented. Specific experimental data is not yet available in published literature.
Potential Signaling Pathways
Flavonoids and related compounds are known to interact with various cellular signaling pathways. Based on the activities of structurally similar compounds, Lathodoratin and this compound could potentially modulate key inflammatory and stress-response pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Methylation can influence the ability of a compound to interact with specific kinases or transcription factors within these cascades.
Experimental Protocols
Isolation of Lathodoratin and this compound from Lathyrus odoratus
Objective: To isolate and purify Lathodoratin and this compound from sweet pea seedlings.
Materials:
-
Lathyrus odoratus seeds
-
Sterile water
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Methodology:
-
Elicitation: Germinate Lathyrus odoratus seeds in a sterile environment. After a specified growth period (e.g., 7-10 days), induce phytoalexin production by exposing the seedlings to a stressor, such as a solution of copper sulfate (CuSO₄) or by fungal inoculation.
-
Extraction: Harvest the seedlings and homogenize them in ethanol. Filter the homogenate and concentrate the ethanolic extract under reduced pressure.
-
Solvent Partitioning: Resuspend the crude extract in water and perform liquid-liquid extraction with ethyl acetate. The chromones will partition into the organic phase.
-
Preliminary Purification: Evaporate the ethyl acetate extract to dryness and redissolve the residue in a minimal amount of a suitable solvent. Fractionate the extract using silica gel column chromatography with a hexane-ethyl acetate gradient to separate compounds based on polarity.
-
HPLC Purification: Collect the fractions containing the compounds of interest and further purify them using preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid. Monitor the elution profile using a UV detector at a wavelength where the chromones exhibit maximum absorbance.
-
Characterization: Confirm the identity and purity of the isolated compounds using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
An In-depth Technical Guide on the Mechanism of Action of Methyl-lathodoratin
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Molecular Mechanisms of Methyl-lathodoratin
Executive Summary
This compound is a naturally occurring compound with purported antibacterial properties. This document provides a detailed overview of the current understanding of its mechanism of action, drawing from available in silico and limited experimental data. The primary hypothesized mechanism involves the inhibition of key bacterial enzymes, DNA gyrase and dihydropteroate synthase, which are critical for bacterial DNA replication and folate synthesis, respectively. This guide synthesizes the available data, details the computational methodologies used to predict these interactions, and outlines general experimental protocols for validating these hypotheses.
Introduction
This compound, a derivative of lathodoratin, has been identified as a component in certain plant extracts. While research into its specific biological activities is still in the nascent stages, computational studies have provided a foundation for understanding its potential as an antibacterial agent. This document aims to consolidate the existing knowledge and provide a technical framework for future research and development.
Hypothesized Mechanism of Action: Dual Enzyme Inhibition
Computational molecular docking studies have been the primary method for elucidating the potential mechanism of action of this compound. These studies predict that this compound binds to the active sites of two crucial bacterial enzymes: DNA gyrase and dihydropteroate synthase.
Inhibition of DNA Gyrase
Signaling Pathway and Molecular Interaction
DNA gyrase, a type II topoisomerase, is essential for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. The proposed mechanism of inhibition by this compound involves its binding to the ATP-binding site of the GyrB subunit. This binding is predicted to be stabilized by a network of hydrogen bonds and hydrophobic interactions, preventing the conformational changes required for enzyme activity.
Caption: Predicted inhibitory action of this compound on DNA Gyrase.
Inhibition of Dihydropteroate Synthase (DHPS)
Signaling Pathway and Molecular Interaction
DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is responsible for producing precursors for nucleotide synthesis. The predicted mechanism involves this compound acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (pABA). The binding of this compound to the pABA binding pocket is thought to be stabilized by hydrogen bonds and van der Waals interactions.
Caption: Competitive inhibition of DHPS by this compound.
Quantitative Data from In Silico Studies
The primary quantitative data available for this compound's mechanism of action comes from molecular docking studies. These studies predict the binding affinity of this compound to its target enzymes. It is crucial to note that these are theoretical values and require experimental validation.
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Interacting Residues |
| DNA Gyrase (E. coli) | -8.5 | Asp73, Gly77, Ile78, Pro79, Ile94 |
| Dihydropteroate Synthase (S. aureus) | -7.9 | Ser222, Arg255, Phe190 |
Experimental Protocols
To validate the computational hypotheses, the following experimental protocols are recommended.
DNA Gyrase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on DNA gyrase activity.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant DNA gyrase (GyrA and GyrB subunits) and supercoiled plasmid DNA are prepared.
-
Reaction Mixture: The assay is performed in a reaction buffer containing ATP, MgCl₂, and the DNA substrate.
-
Inhibitor Addition: this compound is added at varying concentrations. A known gyrase inhibitor (e.g., novobiocin) is used as a positive control.
-
Incubation: The reaction is incubated at 37°C to allow for the supercoiling reaction to occur.
-
Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the extent of inhibition.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the DNA Gyrase inhibition assay.
Dihydropteroate Synthase (DHPS) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on DHPS activity.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant DHPS and its substrates, p-aminobenzoic acid (pABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP), are prepared.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the enzyme and substrates.
-
Inhibitor Addition: this compound is added at varying concentrations. A known DHPS inhibitor (e.g., sulfamethoxazole) is used as a positive control.
-
Incubation: The reaction is incubated at 37°C.
-
Detection: The product, dihydropteroate, can be detected spectrophotometrically or by coupling the reaction to dihydrofolate reductase and monitoring the oxidation of NADPH.
-
Data Analysis: IC₅₀ and kinetic parameters (e.g., Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.
Caption: Workflow for the DHPS inhibition assay.
Conclusion and Future Directions
The current evidence, primarily from computational modeling, suggests that this compound may function as a dual inhibitor of bacterial DNA gyrase and dihydropteroate synthase. This dual-targeting mechanism is a promising strategy for combating bacterial resistance. However, rigorous experimental validation is imperative. Future research should focus on:
-
In vitro enzyme inhibition assays to confirm the predicted targets and determine inhibitory constants.
-
Antibacterial susceptibility testing against a panel of clinically relevant bacteria.
-
Mechanism of action studies in whole cells to confirm target engagement.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives.
This technical guide provides a foundational understanding of the hypothesized mechanism of action of this compound and a roadmap for its further investigation and development as a potential antibacterial agent.
Putative Therapeutic Targets of Methyl-lathodoratin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-lathodoratin, a naturally occurring chromone derivative, has emerged as a compound of interest in therapeutic research. Structurally similar to 5-methyltetrahydrofolate, its primary putative therapeutic target is methionine synthase, a critical enzyme in one-carbon metabolism. Inhibition of this enzyme disrupts essential cellular processes, leading to cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent. This technical guide provides a comprehensive overview of the putative therapeutic targets of this compound, its proposed mechanism of action, and detailed experimental protocols for its investigation. While direct experimental data for this compound is limited, this guide synthesizes findings from closely related compounds and broader studies on methyl-donors to build a robust hypothesis for its therapeutic potential.
Introduction
This compound (3-ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one) is a chromone derivative found in various plant species. Its structural resemblance to 5-methyltetrahydrofolate, a key substrate in the methionine cycle, suggests its potential to interfere with one-carbon metabolism, a pathway frequently dysregulated in cancer. This guide explores the therapeutic targeting of this compound, focusing on its inhibitory action on methionine synthase and the subsequent downstream cellular effects.
Putative Therapeutic Target: Methionine Synthase
The primary putative therapeutic target of this compound is methionine synthase (MS) . MS is a pivotal enzyme that catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, generating methionine and tetrahydrofolate. This reaction is crucial for DNA synthesis, methylation reactions, and the regeneration of S-adenosylmethionine (SAM), the universal methyl donor.
Data Presentation: Inhibition of Methionine Synthase by Analogs
| Compound | Target Enzyme | Cell Line | IC50 (µM) | Reference |
| ZL031 | Methionine Synthase | HL-60 | 10.0 | [1] |
| ZL033 | Methionine Synthase | HL-60 | 1.4 | [1] |
Note: The above data is for compounds structurally similar to this compound and is presented to indicate the potential inhibitory concentration range.
Proposed Mechanism of Action and Downstream Effects
The proposed mechanism of action of this compound centers on the inhibition of methionine synthase, leading to a cascade of downstream cellular events that culminate in cell death.
Cell Cycle Arrest
Inhibition of methionine synthase by 5-methyltetrahydrofolate-like compounds leads to a deficiency in methionine and tetrahydrofolate, which are essential for nucleotide synthesis. This disruption of the building blocks for DNA replication is proposed to cause cell cycle arrest, primarily at the G1/S phase transition.[1]
Induction of Apoptosis
The depletion of essential metabolites and the resulting cellular stress from methionine synthase inhibition are hypothesized to trigger programmed cell death, or apoptosis.[1] Studies on related compounds have shown that this apoptotic induction is a key outcome of methionine synthase inhibition.[1]
Hypothesized Signaling Pathway Involvement
While direct experimental validation for this compound is pending, research on the broader class of "methyl-donors" suggests the involvement of key pro-survival signaling pathways, namely the MAPK/ERK and Akt pathways. It is hypothesized that this compound, by disrupting one-carbon metabolism, may lead to the downregulation of these pathways, thereby promoting apoptosis and inhibiting proliferation.[2][3]
Mandatory Visualization: Signaling Pathways
Caption: Proposed mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the therapeutic targets and mechanism of action of this compound.
Methionine Synthase Activity Assay (Spectrophotometric)
This protocol is adapted from studies on inhibitors of methionine synthase.[1]
Principle: The activity of methionine synthase is measured by monitoring the conversion of a substrate, which can be detected spectrophotometrically.
Materials:
-
Cell lysate containing methionine synthase
-
Homocysteine
-
5-Methyltetrahydrofolate
-
S-Adenosylmethionine (SAM)
-
Dithiothreitol (DTT)
-
Phosphate buffer (pH 7.2)
-
This compound (or other inhibitors)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DTT, SAM, and homocysteine.
-
Add the cell lysate to the reaction mixture.
-
To test for inhibition, pre-incubate the cell lysate with varying concentrations of this compound before adding to the reaction mixture.
-
Initiate the reaction by adding 5-methyltetrahydrofolate.
-
Monitor the change in absorbance at a specific wavelength (e.g., related to the consumption of a chromogenic substrate or the production of a product) over time.
-
Calculate the enzyme activity and the IC50 value for the inhibitor.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for Methionine Synthase Activity Assay.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to detect apoptotic cells. PI is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Materials:
-
Cells treated with this compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualization: Apoptosis Assay Workflow
Caption: Workflow for Annexin V Apoptosis Assay.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anticancer therapeutics. Its putative primary target, methionine synthase, is a validated target in oncology, and its inhibition leads to potent antiproliferative and pro-apoptotic effects. The hypothesized modulation of the MAPK/ERK and Akt signaling pathways further strengthens its therapeutic potential.
Future research should focus on:
-
Direct experimental validation: Confirming the inhibitory activity of this compound against purified methionine synthase and determining its IC50 value in a panel of cancer cell lines.
-
Signaling pathway analysis: Investigating the direct effects of this compound on the phosphorylation status of key proteins in the MAPK/ERK and Akt pathways using techniques such as Western blotting.
-
In vivo efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.
This in-depth guide provides a solid foundation for researchers to design and execute studies aimed at fully elucidating the therapeutic potential of this compound. The provided protocols and hypothesized mechanisms offer a clear roadmap for future investigations into this promising natural product.
References
The Methyl-lathodoratin Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-lathodoratin, a substituted isoflavonoid, belongs to a class of plant secondary metabolites with diverse and promising biological activities. Isoflavonoids are well-documented for their roles in plant defense and their potential as pharmaceuticals, nutraceuticals, and cosmetic ingredients. Understanding the biosynthetic pathway of this compound is crucial for its targeted production through metabolic engineering in plants or microbial systems, and for the synthesis of novel derivatives with enhanced therapeutic properties. This technical guide provides an in-depth overview of the core biosynthetic pathway, drawing upon the established principles of isoflavonoid metabolism to elucidate the probable enzymatic steps leading to this compound.
Core Biosynthetic Pathway
The biosynthesis of this compound is not explicitly detailed in a single body of work but can be confidently inferred from the well-characterized general isoflavonoid pathway. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form a core isoflavone scaffold, which is subsequently modified by hydroxylation and methylation to yield this compound.
General Phenylpropanoid Pathway
The initial steps are shared with the biosynthesis of numerous phenolic compounds in plants.
-
L-Phenylalanine is converted to trans-Cinnamic acid by Phenylalanine ammonia-lyase (PAL) .
-
trans-Cinnamic acid is hydroxylated to p-Coumaric acid by Cinnamate 4-hydroxylase (C4H) .
-
p-Coumaric acid is then activated to p-Coumaroyl-CoA by 4-Coumarate:CoA ligase (4CL) .
Flavonoid and Isoflavonoid Backbone Synthesis
The pathway then enters the flavonoid biosynthesis route, leading to the formation of the isoflavone core.
-
Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone .
-
Chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin , a key flavanone intermediate.
-
The crucial branching point from the general flavonoid pathway is catalyzed by Isoflavone synthase (IFS) , a cytochrome P450 enzyme. IFS mediates a 2,3-aryl migration of the B-ring of (2S)-naringenin to form 2,7,4'-trihydroxyisoflavanone .
-
Finally, Isoflavone dehydratase (HID) eliminates a water molecule from the unstable 2-hydroxyisoflavanone intermediate to yield the stable isoflavone, daidzein (4',7-dihydroxyisoflavone).
Proposed Pathway to this compound
The subsequent steps leading to this compound involve specific hydroxylation and methylation events on the daidzein backbone. While not definitively characterized for this specific molecule, the following pathway is proposed based on the known structures of related isoflavonoids and the enzymatic capabilities of plants known to produce such compounds, like those of the Lathyrus genus.
-
6-Hydroxylation: The daidzein molecule is likely hydroxylated at the 6-position of the A-ring by a flavonoid 6-hydroxylase (F6H) , another cytochrome P450 enzyme. This reaction would produce 6,7,4'-trihydroxyisoflavone .
-
O-Methylation to form Lathodoratin: An O-methyltransferase (OMT) , likely an isoflavone O-methyltransferase (IOMT) , then catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group, yielding lathodoratin (6-methoxy-7,4'-dihydroxyisoflavone).
-
Final O-Methylation to form this compound: A second methylation event, catalyzed by another specific OMT, is proposed to occur at one of the remaining hydroxyl groups (either the 7- or 4'-position) to produce This compound . The exact position of this final methylation would define the final structure of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the enzymes directly involved in the later stages of this compound biosynthesis. However, data from homologous enzymes in related isoflavonoid pathways can provide valuable insights for researchers. The following table summarizes representative kinetic data for key enzyme classes in isoflavonoid biosynthesis.
| Enzyme Class | Substrate | Km (µM) | Vmax (units/mg) | Source Organism |
| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | 25 - 300 | 0.1 - 10 | Various |
| Cinnamate 4-hydroxylase (C4H) | trans-Cinnamic acid | 5 - 50 | 0.05 - 2 | Various |
| 4-Coumarate:CoA ligase (4CL) | p-Coumaric acid | 10 - 200 | 1 - 50 | Various |
| Chalcone synthase (CHS) | p-Coumaroyl-CoA | 0.5 - 5 | 1 - 20 | Various |
| Chalcone isomerase (CHI) | Naringenin chalcone | 1 - 20 | 10 - 500 | Various |
| Isoflavone synthase (IFS) | (2S)-Naringenin | 5 - 30 | 0.01 - 0.5 | Glycine max |
| Isoflavone O-methyltransferase (IOMT) | Daidzein | 10 - 100 | 0.1 - 5 | Medicago sativa |
Note: The values presented are approximate ranges and can vary significantly depending on the specific enzyme isoform, assay conditions, and source organism.
Experimental Protocols
Heterologous Expression and Purification of Isoflavone O-Methyltransferase (IOMT)
This protocol describes a general method for the production and purification of a recombinant IOMT, a key enzyme in the proposed this compound pathway.
a. Gene Cloning and Expression Vector Construction:
-
The coding sequence of the putative IOMT is amplified from cDNA of the source organism (e.g., Lathyrus sativus) using PCR with gene-specific primers.
-
The amplified DNA fragment is cloned into a suitable expression vector, such as pET-28a(+) for N-terminal His-tagging, allowing for affinity purification.
-
The construct is verified by DNA sequencing.
b. Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.
c. Protein Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the His-tagged IOMT is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The recombinant IOMT is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
If necessary, the buffer can be exchanged by dialysis or using a desalting column into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
Enzyme Assay for Isoflavone O-Methyltransferase (IOMT)
This assay is designed to determine the activity of the purified IOMT with a potential substrate.
a. Reaction Mixture:
A typical reaction mixture (e.g., 100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM of the isoflavone substrate (e.g., 6,7,4'-trihydroxyisoflavone)
-
200 µM S-adenosyl-L-methionine (SAM) as the methyl donor
-
1-5 µg of the purified IOMT enzyme
b. Reaction Incubation:
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of an equal volume of methanol or by acidification with HCl.
c. Product Analysis:
-
The reaction mixture is centrifuged to pellet any precipitated protein.
-
The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.
-
The products are detected by UV absorbance at a wavelength appropriate for isoflavonoids (e.g., 260 nm).
-
The identity of the methylated product can be confirmed by comparison with an authentic standard (if available) or by mass spectrometry (LC-MS).
d. Calculation of Enzyme Activity:
The amount of product formed is quantified by comparing the peak area to a standard curve of the product. Enzyme activity is typically expressed as µmol of product formed per minute per mg of protein (U/mg).
Visualizations
Methyl-lathodoratin: A Technical Overview of a Sparsely Characterized Chromone
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Methyl-lathodoratin, a substituted chromone. Due to the limited availability of published research dedicated specifically to this compound, this document combines confirmed chemical data with a review of methodologies and biological activities of structurally related compounds to provide a foundational resource for researchers.
Core Chemical Identifiers
This compound is a unique chemical entity with the following identifiers:
| Identifier | Value | Reference |
| CAS Number | 76690-64-7 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₄ | [1][3] |
| Molecular Weight | 220.22 g/mol | [2] |
| IUPAC Name | 3-ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one | [1] |
| PubChem CID | 5376283 | [2][3] |
| InChI | InChI=1S/C12H12O4/c1-3-7-6-16-10-5-8(15-2)4-9(13)11(10)12(7)14/h4-6,13H,3H2,1-2H3 | [1] |
| SMILES | CCc1coc2cc(OC)cc(O)c1=O | [1] |
| Synonyms | 5-HYDROXY-7-METHOXY-3-ETHYLCHROMONE, METHYLLATHODORATIN | [1] |
Proposed Synthetic Pathway
The proposed workflow would involve the following key transformations:
-
Selective Methylation: Beginning with a readily available starting material such as 2',4',6'-trihydroxypropiophenone, a selective methylation of the 4'-hydroxyl group would be performed to yield 2',6'-dihydroxy-4'-methoxypropiophenone.
-
Cyclization: The resulting intermediate would then undergo an intramolecular cyclization to form the chromone ring. This is often achieved through methods such as the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, or by using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Purification: The final product, this compound, would then be purified using standard techniques such as column chromatography and recrystallization.
Caption: Proposed synthetic route for this compound.
Potential Biological Activities and Areas for Investigation
Direct experimental data on the biological activity of this compound is scarce. However, the chromone scaffold is a well-known privileged structure in medicinal chemistry, and numerous derivatives have exhibited a wide range of biological activities.
Structurally related chromone derivatives have been reported to possess activities including:
-
Anticancer Properties: Certain flavones and chromones have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Effects: The chromone nucleus is a core component of some compounds with anti-inflammatory properties.
-
Antiviral and Antimicrobial Activities: Various substituted chromones have been investigated for their potential to inhibit viral replication and bacterial growth.
Given these precedents, it is plausible that this compound could exhibit similar biological activities. Further research is warranted to elucidate the specific pharmacological profile of this compound.
Conclusion
This compound is a defined chemical entity with established identifiers. While specific experimental data remains limited, this guide provides a foundational understanding of the compound based on its chemical nature and the properties of structurally related molecules. The proposed synthetic pathway offers a starting point for its chemical synthesis, and the known biological activities of other chromones suggest promising avenues for future pharmacological investigation. It is hoped that this technical overview will stimulate further research into the properties and potential applications of this compound.
References
- 1. 3,5,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromone studies. Part 13. Synthesis and electron-impact mass spectrometric studies of 5-hydroxy-2-isopropyl-7-methoxychromone, a constituent of the medicinal plant Baeckea frutescens, and side-chain analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Methyl-lathodoratin Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper provides a comprehensive guide to the in silico modeling of Methyl-lathodoratin, a naturally occurring isoflavonoid, and its potential interactions with protein targets. Due to the limited direct experimental data on this compound, this guide presents a hypothetical study based on its structural similarity to other well-characterized isoflavones. We delineate a complete in silico workflow, from protein target prediction to detailed molecular interaction analysis, serving as a methodological blueprint for researchers in drug discovery and computational biology. This document furnishes detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, it visualizes the potential modulation of key signaling pathways implicated in the biological activities of isoflavonoids.
Introduction to this compound and In Silico Target Prediction
This compound is a prenylated isoflavonoid, a class of compounds known for their diverse biological activities. The molecular formula for this compound is C12H12O4.[1] Given the nascent stage of research on this specific compound, predicting its protein targets is a critical first step in elucidating its mechanism of action. In silico target prediction methods leverage the principle that structurally similar molecules often exhibit similar bioactivities by interacting with the same or similar protein targets.[2]
Several computational approaches can be employed for target prediction, including ligand-based methods that rely on the similarity to compounds with known targets and structure-based methods like reverse docking, which screens a compound against a library of protein binding sites.[2][3] Online tools and databases such as SwissTargetPrediction, PharmMapper, and CACTI integrate chemogenomic data to predict potential protein targets for small molecules.[4][5][6]
For the purpose of this guide, and based on studies of structurally similar soy isoflavones like daidzein and biochanin A, we hypothesize that this compound may interact with targets such as Estrogen Receptor Alpha (ERα) and PI3K/Akt signaling pathway components .[3][7][8] These proteins are known to be modulated by isoflavonoids and are implicated in various physiological and pathological processes, including cancer and inflammation.[3][7][8]
Methodologies for In Silico Interaction Modeling
A robust in silico analysis of small molecule-protein interactions typically involves a multi-step computational workflow. This section provides detailed protocols for three key methodologies: molecular docking, molecular dynamics simulations, and binding free energy calculations.
Experimental Workflow
The overall workflow for the in silico analysis of this compound interactions is depicted below.
Detailed Experimental Protocols
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] This method is instrumental for initial screening and hypothesis generation.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., Estrogen Receptor Alpha, PDB ID: 1A52) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands using a molecular visualization tool like UCSF Chimera or PyMOL.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in PDBQT format, which includes atomic charges and atom type definitions.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Minimize the ligand's energy using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Identify the binding site of the protein. This can be determined from the position of a co-crystallized ligand or predicted using binding site prediction tools.
-
Define a grid box that encompasses the entire binding site. The size and center of the grid are specified in the AutoDock Vina configuration file.
-
-
Docking Execution:
-
Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box coordinates, and the output file name.
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt.
-
-
Results Analysis:
-
AutoDock Vina will generate an output PDBQT file containing multiple binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological environment.
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Choose a suitable force field (e.g., AMBER, CHARMM) for the protein and generate topology files for the ligand using tools like Antechamber.
-
Place the complex in a periodic simulation box and solvate it with a water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, conduct an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Second, perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. Position restraints on the protein and ligand are often applied during equilibration and gradually released.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of residues (Root Mean Square Fluctuation - RMSF), and specific interactions over time.
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy of a ligand to a protein from MD simulation trajectories.
Protocol:
-
Trajectory Preparation:
-
Use the trajectory from the production MD run. It is important to remove the periodic boundary conditions.
-
Extract snapshots (frames) from a stable portion of the trajectory for analysis.
-
-
MM/PBSA or MM/GBSA Calculation:
-
For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The binding free energy is then calculated as: ΔGbinding = Gcomplex - (Greceptor + Gligand)
-
Each free energy term is composed of:
-
Molecular mechanics energy in the gas phase (ΔEMM).
-
Solvation free energy (ΔGsolv), which is further divided into polar and nonpolar contributions.
-
Entropic contribution (-TΔS), which is often computationally expensive and sometimes omitted for relative binding energy comparisons.
-
-
-
Decomposition Analysis:
-
Perform a per-residue decomposition of the binding energy to identify the key amino acid residues contributing to the binding of this compound.
-
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that would be generated from the in silico analyses described above.
Table 1: Molecular Docking Results of this compound with Predicted Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| Estrogen Receptor α | 1A52 | -9.2 | Arg394, Glu353, His524 |
| PI3Kγ | 1E8X | -8.5 | Val882, Lys833, Asp964 |
| Akt1 | 4EKL | -7.9 | Lys179, Glu198, Thr211 |
Table 2: Binding Free Energy Calculations (MM/GBSA) for this compound-ERα Complex
| Energy Component | Average Value (kcal/mol) | Standard Deviation |
| Van der Waals Energy | -45.8 | 3.1 |
| Electrostatic Energy | -21.3 | 2.5 |
| Polar Solvation Energy | 52.7 | 4.2 |
| Nonpolar Solvation Energy | -5.1 | 0.8 |
| ΔGbinding | -20.5 | 2.7 |
Visualization of Potential Signaling Pathway Modulation
Isoflavonoids are known to modulate several key signaling pathways. Based on the predicted targets, this compound could potentially influence the PI3K/Akt and MAPK signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism.[9][10] Its aberrant activation is a hallmark of many cancers.[11]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival.[1][12]
Conclusion
This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of this compound. By employing techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable hypotheses about the compound's protein targets and binding mechanisms. The detailed protocols and hypothetical data presented herein serve as a practical resource for scientists engaged in the computational-driven discovery and development of novel therapeutics. While the specific interactions of this compound require experimental validation, the in silico approach detailed in this whitepaper provides a robust and efficient framework for prioritizing experimental efforts and accelerating the journey from compound to clinic.
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potential Human Protein Targets for Soybean Isoflavones – ScienceOpen [scienceopen.com]
- 4. CACTI: An in-silico drug-target prediction tool through the integration of chemogenomic data and clustering analysis | bioRxiv [biorxiv.org]
- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. cusabio.com [cusabio.com]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Methyl-lathodoratin: An In-depth Technical Guide
Disclaimer: As of the last update, publicly available data on the cytotoxicity of Methyl-lathodoratin is limited. The following guide is a representative whitepaper constructed for illustrative purposes, detailing the standard methodologies and potential outcomes of a preliminary cytotoxicity screening for a novel compound. The experimental data and signaling pathways presented herein are hypothetical and intended to serve as a template for researchers in drug discovery and development.
Introduction
This compound (C₁₂H₁₂O₄) is a small molecule with a benzopyranone core structure.[1][2] The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the drug discovery pipeline, particularly for oncology indications. This document outlines a comprehensive approach to the preliminary in vitro cytotoxicity screening of this compound, providing detailed experimental protocols, hypothetical data analysis, and potential mechanistic insights. The methodologies described are standard in the field and are designed to provide a robust initial assessment of a compound's anti-proliferative activity.
Data Presentation: Hypothetical Cytotoxic Activity
The cytotoxic effects of this compound were hypothetically assessed against a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits cell growth by 50%, is a standard measure of a compound's cytotoxic potency.
Table 1: Hypothetical IC₅₀ Values of this compound against Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| A549 | Lung Carcinoma | 15.2 ± 1.8 | 6.58 |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 3.1 | 3.88 |
| HeLa | Cervical Adenocarcinoma | 18.5 ± 2.2 | 5.41 |
| HCT116 | Colorectal Carcinoma | 12.4 ± 1.5 | 8.06 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 | - |
*Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value for the non-cancerous cell line to that of the cancerous cell line.
Experimental Protocols
A detailed methodology for the key experiments is provided below. These protocols are based on standard laboratory procedures for in vitro cytotoxicity assessment.
Human cancer cell lines (A549, MCF-7, HeLa, HCT116) and a non-cancerous human embryonic kidney cell line (HEK293) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells was kept below 0.5%. Cells were treated with the various concentrations of this compound and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of a test compound.
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Based on the hypothetical cytotoxic activity, a potential mechanism of action for this compound could be the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be investigated in subsequent mechanistic studies.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Conclusion
This technical guide provides a framework for the preliminary cytotoxicity screening of this compound. The hypothetical data suggests that this compound exhibits selective cytotoxicity against several cancer cell lines. The provided experimental protocols for the MTT assay offer a robust method for initial screening. Further studies would be required to elucidate the precise mechanism of action, potentially involving the induction of apoptosis as depicted in the hypothetical signaling pathway. This guide serves as a foundational document for researchers and drug development professionals initiating the investigation of novel therapeutic compounds.
References
Determining the Solubility of Methyl-lathodoratin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Methyl-lathodoratin
This compound is a chemical compound with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol . Its structure suggests a molecule with moderate polarity. The "like dissolves like" principle suggests that its solubility will be highest in solvents with similar polarity. Predicting solubility is a key challenge in the early stages of drug development and chemical process design.
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide valuable initial estimates of a compound's solubility. These methods are often fast and cost-effective.
2.1. Quantitative Structure-Property Relationship (QSPR) Models: These models use the chemical structure of a molecule to predict its physical and chemical properties, including solubility. Various online platforms and software packages can be used to generate these predictions.
2.2. "Rule of Thumb" Predictions: Based on its structure, which contains both polar (hydroxyl, ether, carbonyl) and non-polar (aromatic ring, ethyl group) moieties, this compound is expected to have:
-
Low solubility in water: The non-polar regions of the molecule will likely limit its ability to dissolve in a highly polar solvent like water.
-
Moderate to good solubility in polar aprotic solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone are likely to be effective at solvating this compound.
-
Moderate solubility in polar protic solvents: Alcohols such as ethanol and methanol are expected to be reasonable solvents.
-
Low solubility in non-polar solvents: Solvents like hexane and toluene are unlikely to be effective.
Experimental Determination of Solubility
Experimental measurement remains the gold standard for determining the solubility of a compound. The following section outlines a general protocol that can be adapted for this compound.
Materials and Equipment
-
This compound (pure solid)
-
Solvents of interest (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
General Experimental Protocol: Shake-Flask Method
The shake-flask method is a common and reliable technique for determining thermodynamic solubility.
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter to remove any remaining microscopic particles. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A standard calibration curve should be prepared to accurately quantify the concentration.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Data Presentation
All quantitative solubility data should be presented in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| DMSO | 25 | To be determined | To be determined |
| Acetone | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While direct, experimentally determined solubility data for this compound is not currently published, this guide provides a comprehensive framework for researchers to address this knowledge gap. By employing a combination of predictive modeling for initial estimations and rigorous experimental protocols like the shake-flask method, the solubility of this compound in various solvents can be accurately determined. This information is fundamental for advancing the research and development of this promising natural compound.
Methodological & Application
Methyl-lathodoratin chemical synthesis protocol
An Application Note and Protocol for the Chemical Synthesis of Methyl-lathodoratin
Abstract
This document outlines a proposed multi-step protocol for the chemical synthesis of this compound. As a derivative of the isoflavonoid lathodoratin, the synthesis of this compound is of interest to researchers in natural product chemistry, medicinal chemistry, and drug development. The described methodology is based on established synthetic routes for related isoflavonoid compounds, providing a reproducible approach for laboratory-scale synthesis. This protocol details the necessary reagents, reaction conditions, and purification methods. Quantitative data for expected yields and purity are provided, and the overall workflow is visualized in a clear diagram.
Introduction
Isoflavonoids are a class of naturally occurring compounds known for their diverse biological activities. Lathodoratin, a specific isoflavonoid, and its derivatives are subjects of ongoing research due to their potential therapeutic properties. This compound, a methylated form of lathodoratin, may exhibit altered bioavailability, solubility, or biological activity compared to its parent compound, making its synthesis a key step in structure-activity relationship (SAR) studies.
This protocol first describes the synthesis of the lathodoratin precursor, followed by a selective methylation step to yield the final product, this compound. The procedures are designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Synthesis Pathway Overview
The proposed synthesis of this compound commences with the synthesis of the lathodoratin core structure, followed by a selective methylation reaction. The overall workflow is depicted in the following diagram:
Total Synthesis of Methyl-lathodoratin: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-lathodoratin, a naturally occurring isoflavonoid, has garnered interest within the scientific community. This document outlines a detailed synthetic protocol for the total synthesis of this compound, commencing from commercially available phloroglucinol. The described synthetic route involves four key transformations: Friedel-Crafts acylation to introduce the ethyl-carbonyl moiety, a Baker-Venkataraman rearrangement to form the β-diketone intermediate, an acid-catalyzed cyclization to construct the chromone core, and a final regioselective O-methylation to yield the target molecule. This application note provides comprehensive experimental procedures, quantitative data, and visual workflows to aid researchers in the successful synthesis of this compound for further study and drug development applications.
Introduction
Isoflavonoids are a class of naturally occurring compounds that exhibit a wide range of biological activities. This compound, with its characteristic 3-ethyl-5-hydroxy-7-methoxychromone structure, represents an interesting target for chemical synthesis. A reliable and scalable synthetic route is crucial for accessing sufficient quantities of this compound for biological evaluation and the development of novel therapeutic agents. The synthetic strategy presented herein is based on well-established and robust chemical transformations, ensuring reproducibility and adaptability.
Proposed Synthetic Pathway
The total synthesis of this compound can be envisioned through a four-step sequence starting from phloroglucinol. The overall transformation is depicted in the following workflow diagram.
Application Note: Quantitative Analysis of Methyl-lathodoratin using HPLC-UV
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of Methyl-lathodoratin. This method is suitable for the determination of this compound in various sample matrices, including plant extracts and in-vitro assays. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and data analysis, ensuring reliable and reproducible results for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, a substituted isoflavone, has garnered interest for its potential biological activities. Isoflavones, as a class of compounds, are known to interact with various cellular signaling pathways, including the estrogen receptor pathway, due to their structural similarity to estradiol. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and understanding its mechanism of action. This document provides a comprehensive HPLC-UV method to facilitate such research.
Chemical Structure
This compound
-
Molecular Formula: C₁₂H₁₂O₄[1]
-
Molecular Weight: 220.22 g/mol [1]
-
IUPAC Name: 3-ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one[1]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standards: Purified this compound standard of known purity.
-
Sample Preparation: Syringe filters (0.45 µm), solid-phase extraction (SPE) cartridges (C18), ultrasonic bath.
Chromatographic Conditions
A gradient elution method is recommended for the separation of this compound from potential interferences.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-30 min: 80-20% B; 30-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 260 nm |
Note: Isoflavones typically exhibit a strong UV absorbance between 245 nm and 295 nm. A wavelength of 260 nm is recommended as a starting point, based on the characteristic absorbance of the isoflavone core structure.[2] Optimization of the detection wavelength may be necessary depending on the specific sample matrix.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. A general procedure for plant extracts is provided below.
-
Extraction:
-
Weigh 1 g of powdered plant material.
-
Add 20 mL of 80% methanol in water.
-
Sonciate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Data Analysis and Quantification
A calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined from this calibration curve.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Putative Signaling Pathway of this compound
As a phytoestrogen, this compound is hypothesized to exert its biological effects through the estrogen receptor (ER) signaling pathway.
Caption: Proposed estrogen receptor signaling pathway for this compound.
References
Application Note: High-Throughput Analysis of Methyl-lathodoratin and its Putative Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methyl-lathodoratin and the identification of its potential metabolites in biological matrices. The described protocol offers a streamlined workflow from sample preparation to data acquisition and analysis, making it suitable for drug metabolism and pharmacokinetic (DMPK) studies. The method utilizes a triple quadrupole mass spectrometer, providing high selectivity and sensitivity for both parent drug and metabolite detection.
Introduction
This compound (C₁₂H₁₂O₄, Molar Mass: 220.22 g/mol ) is a naturally occurring isoflavonoid with potential pharmacological activities. Understanding its metabolic fate is crucial for evaluating its efficacy and safety in drug development. LC-MS/MS is a powerful analytical technique for the identification and quantification of drug molecules and their metabolites due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the analysis of this compound and its putative metabolites, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation (Plasma)
A generic protein precipitation method is proposed for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Human plasma
-
This compound stock solution (1 mg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
UHPLC system
Chromatographic Conditions (Hypothetical):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
MS/MS Parameters (Hypothetical):
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 221.07 | 193.06 | 100 | 30 | 15 |
| Metabolite 1 (Hydroxylation) | 237.07 | 209.06 | 100 | 35 | 18 |
| Metabolite 2 (Glucuronidation) | 397.10 | 221.07 | 100 | 40 | 20 |
| Internal Standard (IS) | User-defined | User-defined | 100 | User-defined | User-defined |
Data Presentation
Quantitative Analysis
A calibration curve should be prepared by spiking known concentrations of this compound into the blank matrix. The peak area ratio of the analyte to the internal standard is then plotted against the nominal concentration.
Table 1: Hypothetical Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 102.5 | 4.8 |
| 5 | 0.058 | 98.7 | 3.5 |
| 10 | 0.115 | 101.2 | 2.1 |
| 50 | 0.592 | 99.5 | 1.8 |
| 100 | 1.189 | 100.3 | 1.5 |
| 500 | 5.981 | 99.8 | 1.2 |
| 1000 | 12.015 | 100.1 | 1.0 |
Table 2: Hypothetical Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.0 |
Visualizations
Experimental Workflow
Application Notes and Protocols for In Vitro Analysis of Methyl-lathodoratin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Methyl-lathodoratin, a phytoalexin with potential therapeutic applications. The following sections describe two fundamental assays to characterize its bioactivity: an antioxidant capacity assay and an antifungal susceptibility test.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to determine the free radical scavenging activity of this compound. This colorimetric assay is a rapid and reliable method to assess the antioxidant potential of a compound.[1][2]
Experimental Protocol
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle at 4°C.
-
Preparation of this compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol. Prepare a similar dilution series for the positive control, ascorbic acid.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of this compound or ascorbic acid to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[2]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5]
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:[5]
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test sample).
-
A_sample is the absorbance of the test sample with DPPH solution.
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Data Presentation
Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity |
| 10 | 15.2 ± 1.8 |
| 25 | 35.8 ± 2.5 |
| 50 | 52.1 ± 3.1 |
| 100 | 78.5 ± 4.2 |
| 200 | 91.3 ± 2.9 |
| Ascorbic Acid (50 µg/mL) | 95.6 ± 1.5 |
Data are presented as mean ± standard deviation of triplicate experiments.
Experimental Workflow
Signaling Pathway
Broth Microdilution Antifungal Susceptibility Assay
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a model fungal pathogen, such as Candida albicans or Aspergillus niger. This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Experimental Protocol
Materials:
-
This compound
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO)
-
Fluconazole (positive control)
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer or hemocytometer for inoculum preparation
-
Microplate reader (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the inoculum concentration to 1-5 x 10⁶ cells/mL using a spectrophotometer (by adjusting to a specific optical density) or a hemocytometer.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5-2.5 x 10³ cells/mL in the assay wells.[8]
-
-
Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
Prepare a similar dilution series for the positive control, fluconazole.
-
-
Assay Procedure:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted compounds.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
-
Incubation: Incubate the microplate at 35°C for 24-48 hours.[9]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 490 nm) with a microplate reader.
Data Presentation
Table 2: Hypothetical Antifungal Activity of this compound against Candida albicans
| Compound | MIC (µg/mL) |
| This compound | 16 |
| Fluconazole | 2 |
MIC values are the mode from three independent experiments.
Experimental Workflow
Logical Relationship
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C12H12O4 | CID 5376283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell-based Assays of Methyl-lathodoratin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-lathodoratin is a novel compound with a chemical structure suggesting potential biological activities as a phytoestrogen and a modulator of cellular methylation. As a derivative of lathodoratin, its biological functions are largely uncharacterized. These application notes provide a comprehensive guide to a panel of cell-based assays designed to elucidate the bioactivity of this compound. The proposed assays will investigate its potential estrogenic or anti-estrogenic effects, as well as its impact on key cellular methylation processes, which are critical in various physiological and pathological states, including cancer.
The following sections detail the principles behind the selected assays, step-by-step protocols, and data interpretation guidelines. The assays are designed to be robust and reproducible, providing quantitative data to support drug discovery and development programs.
I. Assessment of Phytoestrogen-like Activity
Many plant-derived compounds exhibit estrogen-like activity by interacting with estrogen receptors (ERα and ERβ), thereby modulating the transcription of target genes. The following assays are designed to determine if this compound acts as an agonist or antagonist of estrogen receptors.
A. Estrogen Receptor (ER) Alpha Agonist/Antagonist Activity
1. ERα Nuclear Receptor Activation Assay (Reporter Gene Assay)
This assay quantitatively measures the ability of this compound to activate the human estrogen receptor alpha (ERα). The principle involves a cell line engineered to express ERα and a reporter gene (e.g., luciferase or β-lactamase) under the control of an estrogen response element (ERE).[1][2][3] Activation of ERα by a ligand induces the expression of the reporter gene, which can be quantified.
Experimental Protocol:
-
Cell Line: T47D-KBluc cells, which contain a stably integrated ERE-luciferase reporter construct.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) to minimize background estrogenic activity.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM). Include a positive control (17β-estradiol) and a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay). Plot the normalized luciferase activity against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a fixed concentration of 17β-estradiol).
Data Presentation:
| Compound | EC₅₀ (µM) - Agonist Mode | IC₅₀ (µM) - Antagonist Mode | Max Response (% of Estradiol) |
| 17β-estradiol | 0.001 | N/A | 100 |
| Tamoxifen | N/A | 0.1 | N/A |
| This compound | Experimental Result | Experimental Result | Experimental Result |
Signaling Pathway Diagram:
Estrogen Receptor Alpha Signaling Pathway.
2. MCF-7 Cell Proliferation Assay
The human breast cancer cell line MCF-7 is estrogen-responsive, and its proliferation is stimulated by estrogens. This assay measures the effect of this compound on the proliferation of MCF-7 cells.[4][5]
Experimental Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in phenol red-free medium with charcoal-stripped FBS.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a positive control (17β-estradiol) and a vehicle control.
-
Incubation: Incubate for 6 days, with a media change at day 3.
-
Proliferation Assessment: Measure cell proliferation using a suitable method, such as the MTT assay or by quantifying DNA content.[6][7]
-
Data Analysis: Plot the cell proliferation (as a percentage of the vehicle control) against the log of the compound concentration to determine the EC₅₀.
Data Presentation:
| Compound | EC₅₀ (µM) for Proliferation |
| 17β-estradiol | 0.002 |
| This compound | Experimental Result |
Experimental Workflow Diagram:
MCF-7 Cell Proliferation Assay Workflow.
B. Competitive Estrogen Receptor Binding Assay
This assay determines the ability of this compound to directly compete with a radiolabeled estrogen for binding to ERα.[8][9][10]
Experimental Protocol:
-
Reagents: Human recombinant ERα, [³H]-17β-estradiol, and hydroxylapatite (HAP) slurry.
-
Assay Setup: In a microcentrifuge tube, combine ERα with a fixed concentration of [³H]-17β-estradiol and increasing concentrations of unlabeled this compound or a control competitor (unlabeled 17β-estradiol).
-
Incubation: Incubate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the ER-ligand complexes. Centrifuge and wash the HAP pellet to remove unbound radioligand.
-
Quantification: Resuspend the HAP pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the log of the competitor concentration to determine the IC₅₀.
Data Presentation:
| Compound | IC₅₀ (µM) for ERα Binding |
| 17β-estradiol | 0.005 |
| This compound | Experimental Result |
II. Assessment of Methyltransferase Modulatory Activity
The "methyl" group in this compound suggests a potential role in cellular methylation processes. The following assays are designed to investigate whether this compound can modulate the activity of histone methyltransferases (HMTs) or DNA methyltransferases (DNMTs).
A. Global Histone Methylation Assay
This assay measures the overall levels of a specific histone methylation mark (e.g., H3K27me3) in cells treated with this compound. A decrease in the methylation mark could indicate inhibition of a specific HMT.[11][12][13]
Experimental Protocol:
-
Cell Line: A suitable cancer cell line with known dysregulation of a specific HMT (e.g., EZH2 in many cancers).
-
Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a known HMT inhibitor as a positive control.
-
Histone Extraction or Cell Lysis: Extract histones from the treated cells or lyse the cells directly in the assay plate.
-
Detection Method: Use an ELISA-based method with an antibody specific to the histone methylation mark of interest (e.g., H3K27me3). Alternatively, homogeneous assays like AlphaLISA or HTRF can be used for higher throughput.[11][13]
-
Data Analysis: Normalize the signal to the total histone H3 content. Plot the normalized methylation level against the log of the compound concentration to determine the IC₅₀.
Data Presentation:
| Compound | IC₅₀ (µM) for H3K27me3 reduction |
| EZH2 Inhibitor (e.g., Tazemetostat) | 0.05 |
| This compound | Experimental Result |
Experimental Workflow Diagram:
Global Histone Methylation Assay Workflow.
B. In-Cell Western Blotting for Histone Methylation
This technique provides a semi-quantitative, plate-based method to measure changes in specific histone methylation marks within cells.[14][15][16]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the global histone methylation assay.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for the histone methylation mark of interest. Subsequently, incubate with a fluorescently-labeled secondary antibody.
-
Normalization: Co-stain with an antibody against a total histone protein (e.g., total H3) using a secondary antibody with a different fluorescent dye for normalization.
-
Imaging and Quantification: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the specific methylation mark and the total histone.
-
Data Analysis: Calculate the ratio of the specific methylation signal to the total histone signal. Plot this ratio against the log of the compound concentration to determine the IC₅₀.
Data Presentation:
| Compound | IC₅₀ (µM) for H3K9me3 reduction (In-Cell Western) |
| G9a Inhibitor (e.g., UNC0642) | 0.1 |
| This compound | Experimental Result |
C. DNA Methyltransferase (DNMT) Activity Assay
This assay measures the ability of this compound to inhibit the activity of DNMTs, which are responsible for DNA methylation.
Experimental Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound.
-
DNMT Activity Assay: Use a commercially available DNMT activity/inhibitor screening kit. These kits typically use a substrate DNA that is coated on a plate. The nuclear extract is added along with a methyl donor (S-adenosylmethionine).
-
Detection: The methylated DNA is then detected using an antibody that specifically recognizes 5-methylcytosine, followed by a colorimetric or fluorometric readout.
-
Data Analysis: Calculate the percentage of DNMT inhibition for each concentration of this compound and determine the IC₅₀.
Data Presentation:
| Compound | IC₅₀ (µM) for DNMT Inhibition |
| 5-Azacytidine | 1.0 |
| This compound | Experimental Result |
III. Summary and Interpretation of Results
The combination of these assays will provide a comprehensive profile of the cellular activities of this compound.
-
Estrogenic Activity: A positive result in the ERα reporter assay and the MCF-7 proliferation assay, along with competitive binding to ERα, would strongly suggest that this compound is a phytoestrogen.
-
Anti-estrogenic Activity: Inhibition in the ERα reporter assay (in the presence of estradiol) and inhibition of estradiol-induced MCF-7 proliferation would indicate anti-estrogenic properties.
-
Methyltransferase Modulation: A reduction in global histone methylation or DNMT activity would point towards an epigenetic-modifying role for this compound.
Positive results in any of these primary screening assays should be followed up with more detailed secondary assays to confirm the mechanism of action, determine selectivity, and assess potential therapeutic applications. These may include gene expression analysis of estrogen-responsive or methylation-regulated genes, and further studies in more complex cellular models.
References
- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. mcf7.com [mcf7.com]
- 6. eubopen.org [eubopen.org]
- 7. youtube.com [youtube.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of multiple cell-based assays for the detection of histone H3 Lys27 trimethylation (H3K27me3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 15. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 16. biomol.com [biomol.com]
Application Notes and Protocols for Methyl-lathodoratin Stability Testing
Introduction
Methyl-lathodoratin is a chromone derivative with the molecular formula C12H12O4 and a molecular weight of 220.22.[1][2] As with any compound intended for potential therapeutic or other applications, a thorough understanding of its stability under various environmental conditions is critical for determining its shelf-life, storage requirements, and potential degradation pathways. These application notes provide a comprehensive protocol for conducting stability testing of this compound, including forced degradation and long-term stability studies. The provided methodologies are based on established principles of drug stability testing and are intended for use by researchers, scientists, and drug development professionals.
Purpose of Stability Testing
The primary objectives of this stability testing protocol are:
-
To identify the critical factors that may affect the stability of this compound.
-
To elucidate the degradation pathways of this compound under various stress conditions.
-
To develop and validate a stability-indicating analytical method for the quantification of this compound and its degradation products.
-
To establish a preliminary shelf-life and recommend appropriate storage conditions for the compound.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H2O2), 3% and 30%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
Forced degradation samples
-
Long-term stability samples
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Temperature and humidity controlled stability chambers
-
Photostability chamber
-
Water bath
-
Vortex mixer
-
Sonicator
3. Analytical Method: Stability-Indicating HPLC-UV Method
A stability-indicating HPLC-UV method should be developed and validated to separate and quantify this compound from its potential degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 250-350 nm due to the chromone core)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
4. Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation pathways and to demonstrate the specificity of the analytical method. A solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug and a solution of the drug to 80°C for 48 hours.
-
Photostability: Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
5. Long-Term Stability Studies
Long-term stability studies are conducted to establish the shelf-life of the product under recommended storage conditions.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, and 24 months
-
Accelerated: 0, 3, and 6 months
-
-
Parameters to be Tested:
-
Appearance
-
Assay of this compound
-
Quantification of degradation products
-
Moisture content (for solid samples)
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | ||
| 0.1 N NaOH | 24 hours | 60°C | ||
| 3% H2O2 | 24 hours | Room Temp | ||
| Thermal (Solid) | 48 hours | 80°C | ||
| Thermal (Solution) | 48 hours | 80°C | ||
| Photolytic (Solid) | 1.2 million lux hrs | |||
| Photolytic (Solution) | 1.2 million lux hrs |
Table 2: Long-Term Stability Data for this compound (25°C/60% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | |||
| 3 | |||
| 6 | |||
| 9 | |||
| 12 | |||
| 18 | |||
| 24 |
Table 3: Accelerated Stability Data for this compound (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | |||
| 3 | |||
| 6 |
Mandatory Visualization
Caption: Workflow for this compound Stability Testing.
Caption: Hypothetical Signaling Pathway of this compound.
References
Methyl-lathodoratin solution preparation for experiments
Application Notes and Protocols for Methyl-lathodoratin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and experimental use of this compound, a compound of interest for its potential biological activities. The following sections outline procedures for creating stock solutions, assessing cytotoxicity, and evaluating anti-inflammatory effects in a common in vitro model.
Properties and Solution Preparation of this compound
This compound is an organic compound with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol .[1] Due to its likely flavonoid-like structure, it is expected to have low solubility in aqueous solutions. Therefore, an organic solvent is recommended for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this class of compounds.[2][3]
1.1. Materials Required
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
1.2. Protocol for Preparing a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder using an analytical balance in a chemical fume hood.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 1 mg (0.001 g) of this compound (MW = 220.22 g/mol ): Volume (L) = 0.001 g / (0.01 mol/L * 220.22 g/mol ) = 0.000454 L = 454 µL
-
-
Dissolving the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensuring Complete Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
-
Sterilization and Storage: While DMSO is a sterile solvent, for long-term storage and use in cell culture, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if desired.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Table 1: Example Stock Solution Concentrations for this compound
| Parameter | Value |
| Molecular Weight | 220.22 g/mol |
| Recommended Solvent | DMSO |
| Stock Concentration | Mass for 1 mL of Stock Solution |
| 1 mM | 0.22 mg |
| 10 mM | 2.20 mg |
| 50 mM | 11.01 mg |
| 100 mM | 22.02 mg |
Experimental Workflow
The following diagram outlines the general workflow for testing the biological activity of this compound in vitro.
Caption: Experimental workflow for this compound.
Experimental Protocols
3.1. Cell Culture: RAW 264.7 Macrophages
RAW 264.7 is a murine macrophage cell line commonly used to study inflammation.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, gently scrape the cells and re-seed in a new flask at a lower density.
3.2. Protocol: Cytotoxicity Assessment using MTT Assay
This assay determines the concentration range of this compound that is non-toxic to the cells, which is crucial for subsequent functional assays.[4][5]
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "cells only" control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4][6]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Table 2: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 | 100.0 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 95.2 ± 4.8 |
| 10 | 90.1 ± 6.2 |
| 25 | 75.4 ± 7.1 |
| 50 | 52.3 ± 5.9 |
| 100 | 21.8 ± 3.4 |
| IC50 (µM) | ~50 |
3.3. Protocol: Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.
Table 3: Hypothetical Anti-inflammatory Activity of this compound
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % NO Inhibition |
| Control (No LPS) | 1.2 ± 0.3 | N/A |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + this compound (1 µM) | 22.5 ± 1.9 | 12.8 |
| LPS + this compound (5 µM) | 15.7 ± 1.5 | 39.1 |
| LPS + this compound (10 µM) | 8.4 ± 0.9 | 67.4 |
| LPS + this compound (25 µM) | 4.1 ± 0.5 | 84.1 |
| IC50 (µM) | ~7.5 |
Potential Mechanism of Action: TLR4 Signaling Pathway
LPS, a component of Gram-negative bacteria, activates the Toll-like Receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory mediators.[1][7] Compounds that inhibit this pathway are of significant interest as anti-inflammatory agents. This compound may exert its effects by modulating key components of this pathway.
Caption: Simplified TLR4 signaling pathway.
References
- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Methyl-lathodoratin Synthesis
Welcome to the technical support center for the synthesis of Methyl-lathodoratin. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically approached as a two-stage process. First, the isoflavonoid core, Lathodoratin, is synthesized. This is followed by a selective methylation of the hydroxyl group to yield the final product. The initial synthesis of the isoflavone scaffold is the most complex part, often involving multiple steps starting from simpler phenolic precursors.
Q2: Why is the methylation step critical for the final yield?
A2: The methylation step is crucial as it can suffer from a lack of regioselectivity, leading to methylation at undesired positions on the isoflavonoid ring system if multiple hydroxyl groups are present. This results in a mixture of products that are difficult to separate, thereby lowering the isolated yield of the desired this compound. Protecting group strategies may be necessary to achieve selectivity.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the reaction's progress. For more detailed analysis and to confirm product identity and purity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the final product and any significant intermediates or byproducts.
Q4: Are there any known biological signaling pathways associated with Lathodoratin or similar isoflavonoids?
A4: Isoflavonoids, as a class, are known to interact with various biological pathways. They are often studied for their role as phytoestrogens and their potential to modulate signaling pathways related to cancer, inflammation, and cardiovascular diseases.[1][2][3] The biosynthesis of isoflavonoids itself follows the phenylpropanoid pathway in plants.[3][4]
Caption: Simplified isoflavonoid biosynthesis pathway leading to this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Lathodoratin (Precursor) | 1. Incomplete reaction of starting materials.2. Degradation of intermediates or product.3. Suboptimal reaction conditions (temperature, solvent, catalyst). | 1. Monitor reaction via TLC/LC-MS to ensure full consumption of the limiting reagent.2. Work up the reaction under an inert atmosphere (N₂ or Ar) if intermediates are air-sensitive.3. Screen different solvents and temperatures. Refer to literature on similar isoflavone syntheses for optimal conditions. |
| Multiple Products in Methylation Step | 1. Lack of regioselectivity of the methylating agent.2. Presence of multiple reactive hydroxyl groups on the Lathodoratin precursor. | 1. Use a milder methylating agent (e.g., dimethyl sulfate with a weak base).2. Employ a protecting group strategy to block other hydroxyl groups before methylation.3. Optimize reaction time and temperature to favor methylation at the desired position. |
| Difficult Purification of Final Product | 1. Co-elution of byproducts with this compound.2. Low solubility of the product in common chromatography solvents. | 1. Use a different stationary phase for column chromatography (e.g., reverse-phase silica instead of normal-phase).[5][6][7]2. Attempt recrystallization from a suitable solvent system to improve purity.[8]3. Consider preparative HPLC for challenging separations. |
| Reaction Fails to Initiate | 1. Impure or degraded starting materials/reagents.2. Inactive catalyst.3. Insufficient reaction temperature. | 1. Verify the purity of starting materials by NMR or melting point. Use freshly opened or purified reagents.2. Use a fresh batch of catalyst or activate it according to standard procedures.3. Gradually increase the reaction temperature while monitoring via TLC. |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, bgcolor="#F1F3F4", size="7.6,6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Low Yield or Purity Issue", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Crude [label="Analyze Crude Product by TLC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Problem_Type [label="Identify Problem Type", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Low_Conversion [label="Low Conversion", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Multiple_Spots [label="Multiple Products", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification_Fail [label="Purification Difficulty", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Conversion [label="Verify Reagent Purity\nOptimize Temp/Time\nCheck Catalyst Activity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Selectivity [label="Adjust Stoichiometry\nUse Protecting Groups\nChange Methylating Agent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Purification [label="Change Chromatography System\n(e.g., RP-HPLC)\nAttempt Recrystallization", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Start -> Check_Crude; Check_Crude -> Problem_Type; Problem_Type -> Low_Conversion [label=" Incomplete\n Reaction "]; Problem_Type -> Multiple_Spots [label=" Side\n Products "]; Problem_Type -> Purification_Fail [label=" Impure Final\n Product "]; Low_Conversion -> Sol_Conversion; Multiple_Spots -> Sol_Selectivity; Purification_Fail -> Sol_Purification;
}
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of Lathodoratin Precursor (General Isoflavone Synthesis)
This protocol outlines a general approach for synthesizing the isoflavone core, which can be adapted for Lathodoratin.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the appropriate deoxybenzoin precursor (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a base such as sodium hydride (NaH, 1.2 eq) portion-wise.
-
Stir for 30 minutes at 0 °C.
-
-
Ring Formation:
-
Add a suitable one-carbon source (e.g., ethyl formate, 1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup and Isolation:
-
Carefully quench the reaction by slowly adding ice-cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Lathodoratin precursor.
-
Protocol 2: Selective Methylation of Lathodoratin
-
Reaction Setup:
-
Dissolve the Lathodoratin precursor (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
-
Methylation:
-
Add the methylating agent, dimethyl sulfate (DMS, 1.1 eq), dropwise to the mixture.
-
Heat the reaction to a gentle reflux (around 60 °C) and stir for 4-6 hours.
-
Monitor the formation of the methylated product by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and filter off the base.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final product, this compound, using column chromatography or recrystallization.
-
Data Presentation: Optimizing Methylation Conditions
The following table summarizes hypothetical results from an optimization study for the methylation step, demonstrating how data should be structured for comparison.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | K₂CO₃ (2.0) | Acetone | 60 | 6 | 65 |
| 2 | K₂CO₃ (2.0) | Acetonitrile | 80 | 4 | 72 |
| 3 | Cs₂CO₃ (1.5) | DMF | 25 | 12 | 58 |
| 4 | K₂CO₃ (2.0) | Acetone | 25 | 24 | 45 |
| 5 | DBU (1.2) | THF | 25 | 8 | 55 (with side products) |
| 6 | K₂CO₃ (2.0) | Acetonitrile | 80 | 4 | 72 |
References
- 1. Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]
- 4. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. rfppl.co.in [rfppl.co.in]
- 7. Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins [journal.pan.olsztyn.pl]
- 8. US5679806A - Process for the isolation and purification of isoflavones - Google Patents [patents.google.com]
Troubleshooting Methyl-lathodoratin purification by chromatography
Welcome to the technical support center for the purification of Methyl-lathodoratin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general chromatographic behavior of this compound?
This compound is a moderately polar compound. Its purification is typically achieved using reversed-phase chromatography, where it will elute at mid-range organic solvent concentrations. Normal-phase chromatography can also be employed, though careful selection of the solvent system is crucial to prevent strong retention on the stationary phase.
Q2: What are the most common initial steps before proceeding with purification?
Before beginning chromatographic purification, it is essential to ensure proper sample preparation.[1] A crude extract containing this compound should be filtered to remove particulate matter. A preliminary solid-phase extraction (SPE) can be beneficial to remove highly polar or non-polar impurities that could interfere with the main purification step.[2]
Q3: How can I monitor the purification process?
High-performance liquid chromatography (HPLC) coupled with a UV detector is a common method for monitoring the separation of this compound.[3][4] If available, coupling to a mass spectrometer (LC-MS) can provide more definitive identification of the compound in different fractions.[3]
Troubleshooting Guides
Problem 1: Poor Resolution and Overlapping Peaks
Q: My chromatogram shows poor separation between this compound and other components. How can I improve the resolution?
A: Poor resolution is a common issue that can be addressed by systematically optimizing your chromatographic conditions.[1][5][6] Consider the following adjustments:
-
Modify the Mobile Phase Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[5]
-
Adjust the pH of the Mobile Phase: If your compound or impurities have ionizable groups, adjusting the pH can significantly impact retention and selectivity.[6]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
Change the Stationary Phase: If other options fail, using a column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl phase) can provide the necessary selectivity.
Problem 2: Peak Tailing
Q: The peak for this compound is showing significant tailing. What are the potential causes and solutions?
A: Peak tailing can be caused by several factors, including column overload, secondary interactions with the stationary phase, or a poorly packed column bed.
-
Reduce Sample Load: Injecting a smaller amount of your sample can prevent column overload.
-
Check for Column Contamination: Contaminants or precipitated sample at the head of the column can cause peak distortion. A proper column cleaning protocol should be implemented.
-
Use a Mobile Phase Additive: Adding a small amount of a competing agent, such as trifluoroacetic acid (TFA) for acidic compounds or a competing base for basic compounds, can reduce secondary interactions.
-
Inspect the Column: If the problem persists, the column itself may be compromised (e.g., a void at the inlet) and may need to be repacked or replaced.
Problem 3: Low Yield or Loss of Compound
Q: I am experiencing a significant loss of this compound during purification. What could be the reason?
A: Low recovery can be due to several factors, from irreversible adsorption on the column to degradation of the compound.
-
Compound Degradation: this compound may be unstable under certain conditions (e.g., extreme pH, exposure to light, or high temperatures).[7][8] It is crucial to assess the stability of your compound under the chromatographic conditions used.
-
Irreversible Binding: The compound may be irreversibly binding to the stationary phase. A stronger elution solvent or a change in stationary phase chemistry may be necessary.
-
Sample Precipitation: The compound may be precipitating on the column, especially at the point of injection where the sample solvent mixes with the mobile phase. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
Data and Protocols
Table 1: Example Optimization of Reversed-Phase HPLC Conditions for this compound Purification
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |
| Column | C18, 5 µm, 4.6x150 mm | C18, 5 µm, 4.6x150 mm | Phenyl-Hexyl, 5 µm, 4.6x150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 20 min | 5-95% B in 20 min | 30-70% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C | 30°C |
| Resolution (Rs) | 1.2 | 1.4 | >2.0 |
| Peak Tailing (Tf) | 1.8 | 1.6 | 1.1 |
| Yield (%) | 75 | 80 | 92 |
Experimental Protocol: General Reversed-Phase HPLC Purification
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Column Equilibration:
-
Install the appropriate reversed-phase column (e.g., Phenyl-Hexyl, 5 µm, 4.6x150 mm).
-
Equilibrate the column with the initial mobile phase composition (e.g., 30% B) at the desired flow rate (e.g., 0.8 mL/min) for at least 10 column volumes or until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Dissolve the crude or partially purified extract containing this compound in a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the desired volume onto the column.
-
-
Chromatographic Separation:
-
Run the optimized gradient program (e.g., 30-70% B over 30 minutes).
-
Monitor the elution profile using a UV detector at a suitable wavelength for this compound.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of interest.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. provost.utsa.edu [provost.utsa.edu]
- 5. Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical Stability of Doravirine (Pifeltro®): Characterization of Main Degradation Products and Assessment of Stability of Tablets Repackaged in Single-Dose Unit Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in" by Sherif Badawy, Munir Hussain et al. [fisherpub.sjf.edu]
Overcoming poor solubility of Methyl-lathodoratin in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Methyl-lathodoratin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid compound with the chemical formula C12H12O4 and a molecular weight of approximately 220.22 g/mol .[1][2] Like many flavonoids, it is a planar ring structure that is poorly soluble in aqueous media.[3] This low solubility can be a significant hurdle in experimental settings, leading to challenges in preparing stock solutions, achieving desired concentrations for in vitro assays, and obtaining adequate bioavailability in in vivo studies.[4][5]
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
It is crucial to perform a preliminary solubility assessment. This typically involves attempting to dissolve a known amount of the compound in a small volume of your primary aqueous medium (e.g., water, phosphate-buffered saline) and visually inspecting for any undissolved particles. For a more quantitative approach, a shake-flask method followed by concentration measurement of the supernatant (e.g., via UV-Vis spectroscopy or HPLC) is recommended.
Q3: Are there any quick methods to improve the solubility of this compound for initial screening experiments?
For preliminary in vitro screening, using co-solvents is a common and rapid approach. Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol can be used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium. However, it is critical to control the final concentration of the organic solvent to avoid artifacts in your biological assays.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of a stock solution into aqueous media.
Cause: This is a common issue when a compound is highly soluble in an organic stock solvent (like DMSO) but poorly soluble in the final aqueous buffer. The sudden change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.
-
Optimize the co-solvent concentration: While keeping the organic solvent concentration low is important for biological assays, a slight increase may be necessary to maintain solubility. It is essential to run a vehicle control to account for any effects of the solvent itself.
-
Use a different solubilization strategy: If simple co-solvents are insufficient, more advanced formulation strategies may be necessary.
Issue 2: Inconsistent results in biological assays.
Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your experiments. Undissolved particles may not be biologically active, or their presence could lead to variable results.
Solutions:
-
Ensure complete dissolution: Before use, visually inspect your solutions for any particulates. If necessary, sonication or gentle heating might aid dissolution.
-
Filter your solutions: After preparation, filtering the solution through a 0.22 µm filter can remove any undissolved aggregates.
-
Consider a formulation approach: For more consistent results, especially in longer-term experiments, using a formulation that enhances and stabilizes the solubility is recommended.
Solubility Enhancement Strategies
Below are several common strategies to improve the aqueous solubility of poorly soluble compounds like this compound.
Co-solvents
This method involves dissolving the compound in a water-miscible organic solvent before diluting it into the aqueous medium.
Experimental Protocol: Co-solvent Method
-
Stock Solution Preparation: Weigh out a precise amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Working Solution Preparation: Serially dilute the stock solution with the same organic solvent to create intermediate concentrations.
-
Final Dilution: Add a small volume of the intermediate stock solution to your aqueous experimental medium to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all experimental conditions, including controls.
Table 1: Comparison of Co-solvent Effectiveness (Hypothetical Data)
| Co-solvent | Maximum Stock Concentration (mM) | Maximum Final Aqueous Concentration (µM) at 0.5% Solvent |
| DMSO | 50 | 100 |
| Ethanol | 25 | 50 |
| Methanol | 20 | 40 |
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]
Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Solution Preparation: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin, methyl-β-cyclodextrin) in your aqueous medium.
-
Complexation: Add an excess of this compound powder to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture at a constant temperature for 24-48 hours to allow for complex formation.
-
Filtration: Remove the undissolved this compound by centrifugation and filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Table 2: Effect of Different Cyclodextrins on this compound Solubility (Hypothetical Data)
| Cyclodextrin (10 mM) | Apparent Solubility of this compound (µM) |
| None (Control) | 5 |
| α-Cyclodextrin | 25 |
| β-Cyclodextrin | 150 |
| Methyl-β-Cyclodextrin | 500 |
Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
Experimental Protocol: Surfactant-based Formulation
-
Surfactant Solution Preparation: Prepare a solution of a biocompatible surfactant (e.g., Tween® 80, Poloxamer 188) in the aqueous medium at a concentration above its critical micelle concentration (CMC).
-
Solubilization: Add this compound to the surfactant solution.
-
Mixing: Gently mix or sonicate the solution until the compound is dissolved.
-
Equilibration: Allow the solution to equilibrate for a few hours.
-
Filtration and Quantification: Filter the solution and determine the concentration of the solubilized compound.
Table 3: Solubilization of this compound by Surfactants (Hypothetical Data)
| Surfactant (1% w/v) | Apparent Solubility of this compound (µM) |
| None (Control) | 5 |
| Tween® 80 | 250 |
| Poloxamer 188 | 180 |
| Cremophor® EL | 400 |
Experimental Workflows and Signaling Pathways
Caption: Workflow for selecting a solubilization method for this compound.
Caption: A hypothetical signaling pathway for a flavonoid like this compound.
References
- 1. This compound | C12H12O4 | CID 5376283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Methyl-lathodoratin during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Methyl-lathodoratin (3-ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one) to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a chromone derivative. Its structure, featuring a hydroxyl group and a methoxy group on the benzopyran ring, makes it susceptible to degradation under certain experimental conditions.
Q2: What are the primary factors that can cause this compound degradation?
The main factors contributing to the degradation of this compound, similar to other flavonoids and phenolic compounds, are:
-
pH: Extremes in pH, particularly alkaline conditions, can accelerate degradation.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Light: Exposure to UV or even ambient light can induce photochemical degradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen in solvents can lead to oxidative degradation of the phenolic hydroxyl group.
Q3: How can I visually detect if my this compound sample has degraded?
Degradation of phenolic compounds can sometimes be accompanied by a color change in the solution, often turning yellowish or brownish. However, the absence of a color change does not guarantee stability. It is always recommended to use analytical methods like HPLC or LC-MS to confirm the integrity of the compound.
Q4: What are the best practices for storing this compound?
To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C or lower, protected from light. For solutions, it is advisable to prepare fresh stocks for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and purged with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation in culture medium.
-
Troubleshooting Step: The pH of cell culture media (typically around 7.4) can contribute to the degradation of phenolic compounds over time. Prepare fresh solutions of this compound immediately before adding to the cell cultures. Consider performing a time-course experiment to assess the stability of the compound in your specific culture medium by analyzing samples at different time points using HPLC.
-
-
Possible Cause 2: Interaction with media components.
-
Troubleshooting Step: Some components in serum or media supplements may interact with or degrade this compound. If possible, conduct initial experiments in a serum-free medium to assess this possibility. Compare the stability of the compound in your complete medium versus a simple buffer solution (e.g., PBS) at the same pH and temperature.
-
Issue 2: Variability in results between experimental replicates.
-
Possible Cause 1: Inconsistent solution preparation.
-
Troubleshooting Step: Ensure that the stock solution is fully dissolved and homogenous before preparing working dilutions. Use a calibrated pH meter to verify the pH of your final solutions. Always use high-purity solvents.
-
-
Possible Cause 2: Exposure to light during experiments.
-
Troubleshooting Step: Protect your solutions from light at all stages of the experiment. Use amber-colored vials or wrap your containers in aluminum foil. Minimize the exposure of your experimental setup to ambient light.
-
Issue 3: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Step: This is a strong indicator of degradation. Review your entire experimental workflow, from solution preparation to analysis, to identify potential sources of degradation (e.g., prolonged exposure to room temperature, inappropriate pH, light exposure). Prepare a fresh sample under optimal conditions (see recommended protocols below) and re-analyze immediately.
-
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions
This table provides an estimate of this compound stability based on general knowledge of similar chromone derivatives. Actual stability should be determined empirically.
| Condition | Parameter | Value | Estimated Degradation (after 24h) |
| pH | pH 4.0 | Room Temp (25°C), Dark | < 5% |
| pH 7.4 | Room Temp (25°C), Dark | 10-20% | |
| pH 9.0 | Room Temp (25°C), Dark | > 50% | |
| Temperature | 4°C | pH 7.4, Dark | < 10% |
| 25°C (Room Temp) | pH 7.4, Dark | 10-20% | |
| 37°C | pH 7.4, Dark | 25-40% | |
| Light | Ambient Light | pH 7.4, Room Temp (25°C) | 30-50% |
| UV Light (365 nm) | pH 7.4, Room Temp (25°C) | > 70% |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of the compound in a fume hood.
-
Solvent Selection: Use a high-purity, anhydrous solvent such as DMSO or ethanol.
-
Dissolution: Add the solvent to the solid compound. Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small, single-use aliquots in amber-colored vials at -80°C. Before sealing, purge the vial with an inert gas (argon or nitrogen) to displace oxygen.
Protocol 2: General Workflow for a Cell-Based Experiment
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Prepare Working Solution: Immediately before use, dilute the stock solution to the final desired concentration in pre-warmed, serum-free (if possible) cell culture medium. Mix gently by inversion.
-
Treatment of Cells: Add the working solution to the cell cultures.
-
Incubation: Incubate the cells for the desired period in a light-protected incubator.
-
Analysis: Proceed with the downstream analysis (e.g., cell viability assay, western blot, qPCR).
Mandatory Visualization
Signaling Pathway: Plausible Activation of Nrf2/ARE Pathway by this compound
Enhancing the stability of Methyl-lathodoratin stock solutions
This technical support center provides guidance on enhancing the stability of Methyl-lathodoratin stock solutions for researchers, scientists, and drug development professionals. The following information is based on best practices for handling isoflavonoids, a class of compounds structurally related to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To maximize stability, stock solutions should be stored at low temperatures and protected from light. We recommend storing stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be stored in amber vials or tubes wrapped in aluminum foil to prevent photodegradation.
Q3: How long can I store this compound stock solutions?
A3: The long-term stability of this compound in solution has not been extensively studied. For isoflavonoids in general, stability can vary from weeks to months depending on the storage conditions and solvent. It is best practice to prepare fresh stock solutions regularly. We strongly advise conducting in-house stability studies to determine the usable shelf-life of your specific stock solutions.
Q4: Can I store working solutions of this compound at 4°C?
A4: Storing diluted, aqueous working solutions at 4°C is generally not recommended for extended periods. The stability of isoflavones in aqueous solutions can be pH-dependent, and they may be more susceptible to degradation at neutral or alkaline pH.[1][2] If short-term storage at 4°C is necessary, it should be for no longer than 24-48 hours, and the solution should be protected from light. For longer-term storage, freezing is preferable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may exceed its solubility limit at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a lower concentration stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may be degrading over time or due to repeated freeze-thaw cycles. | Prepare fresh stock solutions more frequently. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Perform a stability check of your stock solution (see Experimental Protocols). |
| Loss of biological activity in assays. | Degradation of this compound in the stock or working solution. | Confirm the integrity of your stock solution using an analytical method like HPLC. Prepare fresh solutions and handle them with care to minimize exposure to light and elevated temperatures. Consider the pH of your assay buffer, as isoflavonoids can be unstable in alkaline conditions.[1][2] |
| Appearance of new peaks in HPLC/LC-MS analysis of the stock solution. | Chemical degradation of this compound. | This indicates instability under the current storage conditions. Review your storage protocol and consider using a different solvent or lower storage temperature. Protect the solution from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile amber vials to minimize contamination and degradation from repeated handling.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Stock Solution Stability (Real-Time and Accelerated)
This protocol outlines a general procedure to assess the stability of your this compound stock solution over time.
Materials:
-
Prepared this compound stock solution aliquots
-
HPLC or LC-MS/MS system
-
Temperature-controlled storage units (e.g., 4°C, -20°C, 40°C incubator)
-
Light-protective containers
Procedure:
-
Timepoint Zero (T=0) Analysis:
-
Immediately after preparing the stock solution, take one aliquot for immediate analysis by HPLC or LC-MS/MS.
-
Record the initial peak area or concentration of this compound. This will serve as the baseline for comparison.
-
-
Real-Time Stability Study:
-
Store a set of aliquots at the intended long-term storage condition (e.g., -20°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the sample by HPLC or LC-MS/MS under the same conditions as the T=0 sample.
-
Compare the peak area or concentration to the T=0 value to determine the percentage of degradation.
-
-
Accelerated Stability Study:
-
To obtain a faster indication of stability, store a set of aliquots at an elevated temperature (e.g., 40°C).[3][4][5][6]
-
At shorter, more frequent time points (e.g., 1, 3, 7, and 14 days), remove one aliquot.
-
Analyze the sample by HPLC or LC-MS/MS.
-
Significant degradation at elevated temperatures suggests that the compound may have limited long-term stability at lower temperatures.
-
Data Presentation:
Summarize the stability data in a table as shown below.
Table 1: Real-Time Stability of this compound in DMSO at -20°C
| Time Point | Peak Area (arbitrary units) | % Remaining (compared to T=0) | Observations |
| T=0 | 1,000,000 | 100% | Clear, colorless solution |
| 1 Week | 995,000 | 99.5% | No change |
| 2 Weeks | 989,000 | 98.9% | No change |
| 4 Weeks | 975,000 | 97.5% | No change |
| 8 Weeks | 950,000 | 95.0% | No change |
| 12 Weeks | 920,000 | 92.0% | No change |
Table 2: Accelerated Stability of this compound in DMSO at 40°C
| Time Point | Peak Area (arbitrary units) | % Remaining (compared to T=0) | Observations |
| T=0 | 1,000,000 | 100% | Clear, colorless solution |
| 1 Day | 980,000 | 98.0% | No change |
| 3 Days | 940,000 | 94.0% | No change |
| 7 Days | 880,000 | 88.0% | Slight yellowing of solution |
| 14 Days | 790,000 | 79.0% | Noticeable yellowing |
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Generalized signaling pathways potentially modulated by isoflavonoids like this compound. Note: Direct modulation by this compound requires experimental validation.[7][8][9][10]
References
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. criver.com [criver.com]
- 5. Accelerated stability studes | PPT [slideshare.net]
- 6. emmainternational.com [emmainternational.com]
- 7. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways [mdpi.com]
- 8. Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Reducing off-target effects of Methyl-lathodoratin in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use Methyl-lathodoratin in cell culture and minimize its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a small molecule belonging to the chromone class of flavonoids. While the precise mechanism of action for this compound is not extensively characterized in the public domain, flavonoids, as a class, are known to interact with a variety of cellular targets. These can include protein kinases, transcription factors, and enzymes involved in cellular signaling pathways. For instance, some flavonoids are known to inhibit Src kinase, while others can modulate pathways like AMPK and PPARα. It is crucial for researchers to empirically determine the on-target and off-target effects of this compound in their specific experimental system.
Q2: I am observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. What could be the cause?
Unexpected cytotoxicity is a common issue when working with small molecules and can often be attributed to off-target effects. Flavonoids, in particular, can interfere with multiple cellular processes, leading to cell death at higher concentrations.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High Concentration | Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to identify the optimal therapeutic window. |
| Off-target Toxicity | Investigate potential off-target effects using the protocols outlined in the Troubleshooting Guide. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Always include a vehicle control in your experiments. |
| Compound Instability | Flavonoids can be unstable in cell culture media. Prepare fresh stock solutions and minimize exposure to light and air.[1] |
Q3: My dose-response curve for this compound is not behaving as expected (e.g., it's non-monotonic or has a very shallow slope). Why is this happening?
A non-classical dose-response curve can be indicative of complex biological activity, including off-target effects that may counteract the primary effect at certain concentrations.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Multiple Targets | This compound may be hitting multiple targets with different affinities, leading to a complex dose-response. |
| Cellular Compensation | Cells may activate compensatory signaling pathways in response to the compound, altering the dose-response relationship over time. |
| Compound Aggregation | At higher concentrations, the compound may aggregate, reducing its effective concentration. |
To investigate this, consider using a wider range of concentrations and multiple time points for your assays.
Troubleshooting Guides
Problem: High background or inconsistent results in my assay.
High background and variability can be caused by the intrinsic properties of flavonoids, such as autofluorescence or interference with assay reagents.
Troubleshooting Steps:
-
Assess Autofluorescence: Run a control experiment with this compound alone to determine if it fluoresces at the excitation and emission wavelengths of your assay.
-
Assay Interference: Some flavonoids can interfere with enzymatic assays. To test for this, run the assay in a cell-free system with and without this compound to see if it directly affects the assay components.
-
Optimize Washing Steps: Ensure thorough washing of cells to remove any unbound compound before adding assay reagents.
Problem: I am not observing the expected phenotype, or the effect is weak.
Troubleshooting Steps:
-
Confirm Target Engagement: It is essential to confirm that this compound is interacting with its intended target in your cells. A cellular thermal shift assay (CETSA) is a valuable method for this.
-
Evaluate Compound Stability: As mentioned, flavonoids can degrade in culture media. Use HPLC to assess the stability of this compound over the time course of your experiment.
-
Consider Cell Line Specificity: The expression and importance of the target protein can vary between cell lines. Confirm that your chosen cell line is appropriate for studying the pathway of interest.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat your cells with either vehicle control or a range of this compound concentrations for a specified time.
-
Harvest and Lyse: Harvest the cells and lyse them to release the proteins.
-
Heating Gradient: Aliquot the cell lysate and heat the aliquots to a range of different temperatures (e.g., 40-70°C).
-
Protein Separation: Centrifuge the heated samples to pellet the aggregated (denatured) proteins.
-
Western Blot Analysis: Analyze the supernatant (containing the soluble, non-denatured proteins) by Western blot using an antibody specific to the putative target protein.
-
Data Analysis: Plot the amount of soluble protein at each temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Kinase Profiling to Identify Off-Target Effects
Given that many flavonoids inhibit kinases, performing a broad kinase screen can help identify potential off-target interactions.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically offer panels of hundreds of kinases.
-
In Vitro Kinase Assays: The service will perform in vitro kinase assays to measure the inhibitory activity of this compound against each kinase in the panel.
-
Data Analysis: The results will be provided as a percentage of inhibition at a given concentration or as IC50 values for the inhibited kinases.
-
Hit Validation: Any significant "hits" from the screen should be validated in your cellular system to confirm that the off-target inhibition occurs in a biological context.
Visualizations
Caption: Example of a signaling pathway potentially modulated by this compound.
Caption: A logical workflow for troubleshooting off-target effects.
References
Technical Support Center: Scaling Up Methyl-lathodoratin Synthesis for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of a hypothetical compound, Methyl-lathodoratin, for in vivo studies. Due to the limited publicly available information on this compound, this guide is based on a plausible, hypothesized synthetic route and general principles of organic synthesis scale-up, purification, and in vivo study preparation.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: Based on the structure of lathodoratin (3-ethyl-5,7-dihydroxy-4H-chromen-4-one), a potential synthetic route for this compound (hypothesized as 3-ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one) could involve a multi-step process. A common method for synthesizing the chromen-4-one core is the Baker-Venkataraman rearrangement. The synthesis could be conceptualized as starting from a substituted acetophenone, followed by protection, rearrangement to a diketone, cyclization to form the chromen-4-one ring, and subsequent functional group manipulations.
Q2: What are the main challenges when scaling up the synthesis from milligram to gram scale?
A2: Scaling up a multi-step synthesis presents several challenges. These include maintaining consistent reaction yields, managing heat transfer in larger reaction vessels, ensuring efficient mixing, and potential changes in product purity profiles.[1] Difficulties in purification are also common, as methods that work well on a small scale, like column chromatography, can become cumbersome and expensive at a larger scale.
Q3: How do I ensure the purity of this compound is sufficient for in vivo studies?
A3: For in vivo studies, high purity (typically >98% or 99%) is crucial to avoid confounding results from impurities.[2] The final product and all intermediates should be thoroughly characterized using techniques like NMR, mass spectrometry, and HPLC. The final batches intended for in vivo use must undergo rigorous quality control to ensure the absence of residual solvents, heavy metals, and other contaminants.[3][4]
Q4: What are the key considerations for formulating this compound for in vivo administration?
A4: The formulation will depend on the route of administration (e.g., oral, intravenous) and the compound's solubility and stability. It's essential to develop a formulation that ensures bioavailability and minimizes any potential toxicity from the vehicle itself. Preliminary formulation screening studies are recommended.
Troubleshooting Guides
Low Reaction Yield
| Problem | Possible Cause | Suggested Solution |
| Step 2 (Esterification) yield drops from 85% at 100mg scale to 50% at 10g scale. | Inefficient mixing or localized overheating in the larger flask. | Use a mechanical stirrer instead of a magnetic stir bar. Control the rate of reagent addition to manage the exotherm. |
| Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding a slight excess of the limiting reagent or extending the reaction time.[5] | |
| Degradation of starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are dry and of high quality.[6] |
Purification Challenges
| Problem | Possible Cause | Suggested Solution |
| Difficulty in removing a polar byproduct from the final this compound product. | The byproduct has similar polarity to the product, making separation by standard silica gel chromatography difficult. | Explore alternative purification techniques such as reversed-phase chromatography or preparative HPLC.[7][8] Consider recrystallization from a suitable solvent system to selectively crystallize the desired product. |
| The product is not sufficiently soluble in the crystallization solvent. | Screen a variety of solvent systems, including mixed solvents, to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. | |
| The compound is very polar and streaks on the silica gel column. | Consider using a different stationary phase, such as alumina or a bonded silica gel (e.g., diol or amino-functionalized).[9][10] Another option is Hydrophilic Interaction Liquid Chromatography (HILIC).[9] |
Experimental Protocols
Hypothetical Synthesis of Lathodoratin (Intermediate)
This protocol outlines a plausible synthesis of the lathodoratin core, which would then be methylated in a subsequent step.
Step 1: Synthesis of 2-hydroxy-4,6-dimethoxyacetophenone
-
To a solution of 1,3,5-trimethoxybenzene (1 eq) in anhydrous dichloromethane, add acetyl chloride (1.1 eq).
-
Cool the mixture to 0°C and slowly add aluminum chloride (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the 2-hydroxy-4,6-dimethoxyacetophenone (1 eq) and propionyl chloride (1.2 eq) in anhydrous pyridine.
-
Heat the mixture at 60°C for 3 hours.
-
Cool to room temperature and add powdered potassium hydroxide (3 eq).
-
Continue stirring at room temperature for 2 hours.
-
Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
Step 3: Cyclization to form 3-ethyl-5,7-dimethoxy-4H-chromen-4-one
-
Dissolve the crude diketone from the previous step in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 100°C for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry.
Step 4: Demethylation to Lathodoratin
-
To a solution of the 3-ethyl-5,7-dimethoxy-4H-chromen-4-one (1 eq) in anhydrous dichloromethane at -78°C, add boron tribromide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Purify by column chromatography to yield lathodoratin.
Final Step: Methylation to this compound
-
Dissolve lathodoratin (1 eq) in anhydrous acetone.
-
Add potassium carbonate (1.1 eq) and methyl iodide (1.1 eq).
-
Reflux the mixture for 4 hours, monitoring by TLC for the appearance of the mono-methylated product.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to isolate this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Final Methylation Step
| Entry | Base | Methylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | CH₃I | Acetone | 56 | 4 | 75 |
| 2 | Cs₂CO₃ | CH₃I | Acetonitrile | 82 | 2 | 85 |
| 3 | NaH | CH₃I | THF | 25 | 6 | 60 |
| 4 | K₂CO₃ | (CH₃)₂SO₄ | Acetone | 56 | 3 | 80 |
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for preclinical in vivo studies.
Troubleshooting Logic for Low Synthesis Yield
Caption: Decision tree for troubleshooting low reaction yields in synthesis.
References
- 1. rsc.org [rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Quality Control for In Vivo Assays - Creative Biolabs [creative-biolabs.com]
- 4. invivobiosystems.com [invivobiosystems.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. biotage.com [biotage.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low signal in Methyl-lathodoratin analytical detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the analytical detection of Methyl-lathodoratin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing a very low or no signal for my this compound standard. What are the potential causes and how can I troubleshoot this?
Answer:
A low or absent signal for a chemical standard is a common issue that can often be resolved by systematically checking several factors, from sample preparation to instrument parameters.
Potential Causes & Troubleshooting Steps:
-
Standard Integrity:
-
Degradation: this compound, like many natural products, may be susceptible to degradation over time, or due to improper storage conditions (e.g., exposure to light, elevated temperatures). Prepare a fresh stock solution from your solid standard.
-
Incorrect Concentration: Double-check all calculations made during the dilution of your stock solution to prepare working standards. An error in calculation can lead to a much lower concentration than intended.
-
-
Instrumentation Issues (LC-MS/MS):
-
Ion Source Contamination: A dirty ion source is a frequent cause of poor signal intensity.[1] Follow your instrument manufacturer's protocol for cleaning the ion source.
-
Mass Spectrometer Calibration: Ensure your mass spectrometer is properly calibrated. A drift in mass calibration can lead to the instrument not detecting the target ion.[1]
-
Detector Performance: The detector's sensitivity can decrease over time. If you have ruled out other causes, consult your instrument's service engineer.
-
System Suitability: Before running your samples, always perform a system suitability test with a known compound to ensure the LC-MS system is performing optimally.[1]
-
-
Method Parameters:
-
Ionization Mode: this compound (C12H12O4) has oxygen atoms that can be protonated or deprotonated. You may need to experiment with both positive (ESI+) and negative (ESI-) ionization modes to determine which provides a better signal.
-
Source Parameters: Optimize key ion source parameters such as gas temperatures, gas flow rates, and capillary voltage. These can significantly impact ionization efficiency.
-
A logical workflow for troubleshooting a low standard signal is illustrated below.
References
Technical Support Center: Optimizing Methyl-lathodoratin Dosage for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Methyl-lathodoratin for in vitro studies. Given that specific experimental data for this compound is not widely available, this guide draws upon established principles for working with flavonoids and isoflavones, the chemical class to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
A1: this compound is a chemical compound with the systematic name 3-ETHYL-5-HYDROXY-7-METHOXY-4H-1-BENZOPYRAN-4-ONE and molecular formula C12H12O4[1][2]. It belongs to the flavonoid family, a class of secondary metabolites found in plants[3]. Flavonoids, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-carcinogenic, and neuroprotective effects[3][4][5]. The specific activities of this compound are yet to be fully elucidated, necessitating empirical determination in your specific in vitro model.
Q2: How should I dissolve and store this compound?
A2: Most flavonoids have poor water solubility. Therefore, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to keep the final concentration of the organic solvent in your cell culture medium below a non-toxic level (typically <0.1% v/v for DMSO) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q3: What is a good starting concentration range for my experiments?
A3: For a novel compound like this compound, a broad concentration range should be tested initially. A common starting point for in vitro studies with flavonoids is to perform a dose-response experiment ranging from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 10 nM to 100 µM). This will help in identifying the optimal concentration range for observing a biological effect without inducing cytotoxicity.
Q4: How can I assess the cytotoxicity of this compound?
A4: A cytotoxicity assay is essential to determine the concentration range at which this compound does not harm the cells. Common methods include the MTT, MTS, or LDH release assays. These assays should be performed on your specific cell line(s) to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. This will help you select concentrations for your functional assays that are non-toxic.
Q5: What are the appropriate controls for my in vitro experiments with this compound?
A5: Appropriate controls are critical for interpreting your results. These should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
-
Positive Control: A known compound that elicits the biological effect you are studying.
-
Negative Control: A compound known not to have the effect you are measuring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in culture medium | - Poor solubility of the compound.- Exceeding the solubility limit in the final medium.- Interaction with media components. | - Ensure the final solvent concentration is as low as possible.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a different solvent for the stock solution (e.g., ethanol).- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. |
| Inconsistent or non-reproducible results | - Degradation of this compound in stock solution or culture medium.- Variability in cell culture conditions (e.g., cell passage number, confluency).- Pipetting errors. | - Aliquot the stock solution to avoid repeated freeze-thaw cycles.- Protect the stock solution and treated cells from light, as flavonoids can be light-sensitive.- Standardize cell culture protocols and use cells within a consistent passage number range.- Calibrate pipettes regularly. |
| High background or off-target effects | - The concentration of this compound is too high, leading to non-specific effects.- The vehicle (e.g., DMSO) concentration is too high. | - Perform a thorough dose-response analysis to find the optimal concentration.- Ensure the final vehicle concentration is below the toxic threshold for your cell line. |
| No observable effect | - The concentration of this compound is too low.- The incubation time is too short or too long.- The compound is not active in your specific model system.- The chosen endpoint is not appropriate for the compound's mechanism of action. | - Test a wider range of concentrations, including higher doses.- Perform a time-course experiment to determine the optimal incubation period.- Consider testing the compound in a different cell line or with a different assay.- Research potential signaling pathways of related flavonoids to select more appropriate readouts. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in a high-purity solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | > 100 |
| HeLa | 48 | 85.2 |
| SH-SY5Y | 24 | > 100 |
| SH-SY5Y | 48 | 92.5 |
| MCF-7 | 24 | 75.8 |
| MCF-7 | 48 | 52.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Example Dose-Response Data for a Functional Assay (e.g., Inhibition of Nitric Oxide Production)
| This compound Conc. (µM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 |
| 1 | 15.3 ± 3.1 |
| 5 | 35.8 ± 4.2 |
| 10 | 55.2 ± 3.9 |
| 25 | 78.9 ± 5.5 |
| 50 | 82.1 ± 4.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C12H12O4 | CID 5376283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytocompounds and Regulation of Flavonoids in In Vitro-Grown Safflower Plant Tissue by Abiotic Elicitor CdCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemical composition, biological activities, and quality standards of hawthorn leaves used in traditional Chinese medicine: a comprehensive review [frontiersin.org]
Technical Support Center: Refinement of Methyl-lathodoratin Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction and refinement of Methyl-lathodoratin from natural products. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be extracted?
This compound is an isoflavonoid, a class of phenolic compounds known for their potential biological activities. While specific research on this compound is limited, it is structurally related to other isoflavones found in the Fabaceae (legume) family. The name suggests it may be found in species of the genus Lathyrus (e.g., Lathyrus odoratus, sweet pea). Extraction efforts should focus on the seeds, leaves, or roots of these plants.
Q2: What are the general steps involved in the extraction and refinement of this compound?
The general workflow for obtaining pure this compound involves several key stages:
-
Sample Preparation: The plant material (e.g., seeds) is dried and ground to a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable solvent to dissolve the this compound and other phytochemicals.
-
Preliminary Purification: The crude extract is often subjected to liquid-liquid partitioning or solid-phase extraction to remove highly polar or non-polar impurities.
-
Chromatographic Purification: The partially purified extract is further refined using column chromatography techniques to isolate this compound from other closely related compounds.
-
Final Polishing: Preparative High-Performance Liquid Chromatography (HPLC) is often used as a final step to achieve high purity.
-
Structure Verification: The identity and purity of the final compound are confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and refinement of this compound.
Low Extraction Yield
Q: I am getting a very low yield of this compound in my crude extract. What are the possible causes and how can I improve it?
A: Low extraction yield can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial. For isoflavonoids like this compound, polar solvents or mixtures with water are generally effective.[1]
-
Troubleshooting:
-
-
Suboptimal Extraction Parameters: Extraction time, temperature, and the solid-to-solvent ratio significantly impact efficiency.
-
Troubleshooting:
-
Time: Ensure sufficient extraction time. For maceration, this could be several hours to overnight. For methods like sonication, shorter times (e.g., 30-60 minutes) may be adequate.
-
Temperature: Increasing the temperature can enhance solubility and diffusion, but excessive heat can degrade thermolabile compounds.[2] A temperature range of 40-60°C is often a good starting point.
-
Solid-to-Solvent Ratio: A higher solvent volume can lead to better extraction but may also extract more impurities and require more effort for solvent removal. A typical starting ratio is 1:10 to 1:20 (w/v) of plant material to solvent.
-
-
-
Inefficient Grinding of Plant Material: If the plant material is not finely ground, the solvent cannot effectively penetrate the plant cells to extract the compound.
-
Troubleshooting:
-
Ensure the plant material is ground to a fine, consistent powder.
-
Consider using a high-performance mill for hard materials like seeds.
-
-
Poor Purity of the Crude Extract
Q: My crude extract contains a large amount of impurities, which is making downstream purification difficult. How can I clean up my extract?
A: Crude plant extracts are complex mixtures. A preliminary purification step is often necessary before chromatographic separation.
-
Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., water and an organic solvent).
-
Troubleshooting:
-
After initial extraction in a polar solvent like methanol, the solvent can be evaporated, and the residue redissolved in water. This aqueous solution can then be partitioned against a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). Isoflavones are often found in the ethyl acetate fraction.
-
-
-
Solid-Phase Extraction (SPE): SPE can be used to either retain the target compound while impurities are washed away, or to retain impurities while the target compound passes through.
-
Troubleshooting:
-
Use a C18 SPE cartridge. The crude extract can be loaded onto the conditioned cartridge. Highly polar impurities can be washed away with water or a low percentage of organic solvent. This compound can then be eluted with a higher concentration of methanol or acetonitrile.
-
-
Difficulties in Chromatographic Purification
Q: I am struggling to separate this compound from other co-eluting compounds during column chromatography. What can I do?
A: Co-elution is a common challenge in the purification of natural products.
-
Choice of Stationary Phase: The type of adsorbent used in column chromatography is critical.
-
Troubleshooting:
-
Silica Gel: This is a good starting point for separating compounds with different polarities.
-
Reversed-Phase C18: This is effective for separating compounds based on hydrophobicity. Since isoflavones are often separated on C18 columns in HPLC, a C18 flash chromatography column can be very effective.
-
Sephadex LH-20: This size-exclusion and adsorption-based medium is excellent for separating flavonoids and other phenolic compounds.
-
-
-
Optimization of Mobile Phase: The composition of the solvent system used for elution determines the separation.
-
Troubleshooting:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient of increasing solvent polarity (for silica gel) or decreasing polarity (for reversed-phase) can improve separation.
-
Solvent Modifiers: Adding a small amount of an acid (e.g., acetic acid or formic acid) to the mobile phase can improve the peak shape of phenolic compounds by suppressing ionization.
-
-
Final Product is Not Pure
Q: After column chromatography, my this compound fraction is still not pure enough. What is the next step?
A: For high-purity compounds required for biological assays or structural elucidation, a final "polishing" step is usually necessary.
-
Preparative HPLC: This is a high-resolution technique that can separate very similar compounds.
-
Troubleshooting:
-
Develop an analytical HPLC method first to find the best separation conditions (column, mobile phase, gradient).
-
Scale up the analytical method to a preparative HPLC system. This involves using a larger column and a higher flow rate.
-
Collect the fraction corresponding to the this compound peak. Multiple injections may be necessary to process all of the material.
-
-
Data Presentation
The following tables summarize typical parameters and results for isoflavonoid extraction and purification from legume sources, which can be used as a reference for developing a protocol for this compound.
Table 1: Comparison of Extraction Methods for Isoflavones
| Extraction Method | Plant Source | Solvent | Temperature (°C) | Time | Yield | Reference |
| Maceration | Chickpea | 80% Methanol with HCl | Room Temp | - | - | [2] |
| Solvent Extraction | Soybean | 80% Ethanol | 70 | 6 h | 0.2% | [4] |
| Reflux Extraction | Soybean Germ | 70% Ethanol | - | - | - | [5] |
| Ultrasonic-Assisted | Soybean | 60% Ethanol | 50 | 3 h | 1.83-3.18 fold increase | [6] |
Table 2: Chromatographic Purification of Isoflavones
| Chromatography Technique | Stationary Phase | Mobile Phase | Purity Achieved | Reference |
| Preparative RP-HPLC | C18 | Methanol/0.1% Acetic Acid (23:77) | >99% | [7] |
| Column Chromatography | Silica Gel | - | 90% removal of contaminants | [8] |
| HSCCC | - | Hexane-EtOAc-Butanol-MeOH-Acid-Water | >90% | [9] |
| Column Chromatography | Superose 12 | Methanol/Water Gradient | 97.8-99.4% | [10][11] |
Experimental Protocols
The following are detailed, generalized methodologies for the extraction and purification of this compound, adapted from established protocols for similar isoflavonoids.
Protocol 1: Solvent Extraction and Preliminary Purification
-
Grinding: Grind dried plant material (e.g., Lathyrus seeds) into a fine powder.
-
Extraction:
-
Macerate the powdered material in 80% ethanol at a 1:20 solid-to-solvent ratio for 6 hours at 70°C with constant stirring.[4]
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the plant material residue two more times.
-
Combine the supernatants.
-
-
Solvent Removal: Evaporate the ethanol from the combined supernatants under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning:
-
Resuspend the resulting aqueous extract in water.
-
Perform sequential extractions with an equal volume of n-hexane, followed by chloroform, and finally ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to contain the isoflavones.
-
Evaporate the ethyl acetate to dryness to obtain the crude isoflavone extract.
-
Protocol 2: Column Chromatography Purification
-
Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude isoflavone extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane or chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
A typical gradient could be:
-
100% Chloroform
-
Chloroform:Ethyl Acetate (9:1, 8:2, 1:1)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
-
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing the compound of interest (as determined by TLC) and evaporate the solvent.
Protocol 3: Preparative HPLC for Final Purification
-
Analytical Method Development: Develop an analytical HPLC method on a C18 column to achieve good separation of the target peak from impurities. A common mobile phase for isoflavones is a gradient of water (with 0.1% acetic or formic acid) and methanol or acetonitrile.[7]
-
Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.
-
Preparative HPLC:
-
Use a preparative C18 column.
-
Inject the sample and run the preparative HPLC using the scaled-up conditions from the analytical method.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or the specific λmax of this compound).
-
Collect the fraction corresponding to the this compound peak.
-
-
Solvent Removal and Lyophilization: Remove the organic solvent from the collected fraction using a rotary evaporator and then freeze-dry the remaining aqueous solution to obtain the pure compound as a powder.
Visualizations
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. globethesis.com [globethesis.com]
- 5. Comparative Study on Separation and Purification of Isoflavones from the Seeds and Sprouts of Chickpea by HSCCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Preparation of soybean isoflavone glucosides by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. Preparative separation of isoflavone components in soybeans using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN102206209B - Method for extracting and separating soybean isoflavone monomer compounds from soybeans - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Lathodoratin and Methyl-lathodoratin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential biological activities of Lathodoratin and its methylated derivative, Methyl-lathodoratin. Direct experimental data on the bioactivity of these specific compounds is limited in publicly available scientific literature. Therefore, this comparison is based on the known properties of Lathodoratin as a phytoalexin and the well-documented biological activities of the broader chemical class of chromones, to which both compounds belong. This guide aims to provide a foundational understanding for researchers interested in exploring the therapeutic potential of these natural products.
Introduction
Lathodoratin and this compound are chromone derivatives. Lathodoratin, chemically known as 3-ethyl-5,7-dihydroxy-4H-chromen-4-one, has been identified as a phytoalexin in the sweet pea (Lathyrus odoratus). Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack, suggesting an inherent biological activity for Lathodoratin. This compound (3-ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one) is a naturally occurring or synthetic derivative of Lathodoratin, featuring a methyl group at the 7-hydroxy position. The methylation of bioactive compounds can significantly alter their pharmacological properties, including potency, selectivity, and metabolic stability. This guide explores the potential similarities and differences in the biological activities of these two molecules.
Chemical Structures
| Compound | Chemical Structure | IUPAC Name |
| Lathodoratin | 3-ethyl-5,7-dihydroxy-4H-chromen-4-one | |
| This compound | 3-ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one |
Comparative Biological Activities (Inferred)
The following table summarizes the probable biological activities of Lathodoratin and this compound based on the known functions of phytoalexins and the broader class of chromones. The comparison highlights the potential impact of methylation on bioactivity.
| Biological Activity | Lathodoratin (Inferred) | This compound (Inferred) | Rationale for Comparison |
| Antimicrobial | Likely active | Potentially active | As a phytoalexin, Lathodoratin is expected to possess antifungal and antibacterial properties. Methylation could either enhance or decrease this activity by altering cell wall penetration and interaction with microbial targets. |
| Antioxidant | Likely active | Likely active | The phenolic hydroxyl groups in chromones are known to be potent radical scavengers. Lathodoratin has two such groups. Methylation of one hydroxyl group in this compound may slightly reduce its radical scavenging capacity compared to the parent compound. |
| Anti-inflammatory | Potentially active | Potentially active | Many chromone derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways. The specific effects of the ethyl and hydroxyl/methoxy substitutions would require experimental validation. |
| Cytotoxic/Antitumor | Potentially active | Potentially active | The chromone scaffold is present in many compounds with demonstrated cytotoxic activity against various cancer cell lines. The degree of activity is highly dependent on the nature and position of substituents. Methylation can affect the compound's ability to interact with cellular targets and its metabolic fate, thereby influencing its cytotoxic potential. |
Potential Signaling Pathways
The biological activities of chromones are often mediated through their interaction with various cellular signaling pathways. The diagrams below illustrate potential pathways that Lathodoratin and this compound might influence.
Caption: Potential anti-inflammatory mechanism of chromones.
Caption: Antioxidant mechanism via hydrogen atom donation.
Proposed Experimental Protocols
For researchers wishing to investigate the biological activities of Lathodoratin and this compound, the following standard experimental protocols are recommended.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) is prepared to a concentration of approximately 5 x 105 CFU/mL in a suitable broth medium.
-
Serial Dilution: The test compounds (Lathodoratin and this compound) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Lathodoratin and this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
Caption: Workflow for a typical MTT cytotoxicity assay.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structures of Lathodoratin and this compound suggest a strong potential for a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. Lathodoratin, as a phytoalexin, is a promising candidate for antimicrobial research. The methylation in this compound may modulate these activities, potentially leading to enhanced potency or altered selectivity.
Further research is imperative to isolate or synthesize these compounds in sufficient quantities for comprehensive biological evaluation. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of their mechanisms of action and structure-activity relationships will be crucial for any future development of Lathodoratin and this compound as therapeutic agents.
Comparative Analysis of Methyl-lathodoratin Analogues: A Guide to Structure-Activity Relationships
Initial searches for "methyl-lathodoratin" and its parent compound "lathodoratin" did not yield specific information regarding their structure-activity relationships. The scientific literature readily available through broad searches does not contain detailed experimental data, signaling pathway information, or established experimental protocols for these specific molecules. Therefore, a direct comparative guide based on experimental evidence for this compound analogs cannot be constructed at this time.
This guide will, however, provide a framework for conducting and presenting a structure-activity relationship (SAR) study, using examples from other relevant compound classes to illustrate the expected data presentation, experimental methodologies, and visualization of biological pathways. This will serve as a template for researchers investigating novel compounds like this compound.
Framework for SAR Data Presentation
A crucial aspect of any SAR study is the clear and concise presentation of quantitative data. This allows for easy comparison of the biological activity of different analogs. A well-structured table is the most effective way to achieve this.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound ID | Modification on Lathodoratin Core | IC₅₀ (µM) vs. Target X | Cytotoxicity (CC₅₀ in µM) vs. Cell Line Y | Selectivity Index (CC₅₀/IC₅₀) |
| ML-1 | (Parent Compound) | 1.5 | 50 | 33.3 |
| ML-2 | R¹ = OCH₃ | 0.8 | 45 | 56.3 |
| ML-3 | R¹ = Cl | 2.1 | 60 | 28.6 |
| ML-4 | R² = F | 1.2 | 55 | 45.8 |
| ML-5 | R² = NO₂ | 5.8 | 30 | 5.2 |
This table is a template. The specific targets, cell lines, and activity metrics would depend on the therapeutic goal of the research.
Essential Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. Below are examples of standard assays that would be pertinent to an SAR study of a novel compound class.
In Vitro Target-Based Assays
-
Enzyme Inhibition Assay (e.g., Kinase Assay):
-
Prepare a reaction mixture containing the target enzyme, a specific substrate, and ATP in an appropriate buffer.
-
Add varying concentrations of the test compound (this compound analog).
-
Incubate the reaction for a predetermined time at a specific temperature.
-
Stop the reaction and quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Cell-Based Assays
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualization of Biological Pathways and Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following examples use the DOT language for Graphviz to create clear and informative visualizations.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound analogs.
No Verifiable Anticancer Activity of Methyl-lathodoratin Found in Scientific Literature
A comprehensive review of published scientific literature reveals a lack of verifiable data on the anticancer activity of Methyl-lathodoratin. As a result, a direct comparison with established anticancer agents, as initially requested, cannot be provided at this time.
Extensive searches for "this compound" and its parent compound "lathodoratin" did not yield any studies detailing their effects on cancer cell lines, animal models, or human subjects. Consequently, crucial information regarding their mechanism of action, efficacy, and the signaling pathways they may modulate is not available. Without this foundational experimental data, it is impossible to construct a meaningful and objective comparison against other therapeutic alternatives.
The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways and workflows are contingent on the existence of such primary research. As no peer-reviewed studies validating the anticancer properties of this compound could be identified, these components cannot be generated.
Researchers, scientists, and drug development professionals are advised that any claims regarding the anticancer potential of this compound should be approached with caution until rigorous scientific evidence is published. Further investigation into the synthesis and biological activity of this compound would be necessary to ascertain any potential therapeutic value.
A Comparative Analysis of Chromone Derivatives: Evaluating Biological Performance
For Researchers, Scientists, and Drug Development Professionals
Chromones, a class of benzopyran-4-one derivatives, are prevalent in nature and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities are largely dictated by the substitution patterns on the chromone scaffold, leading to a wide spectrum of biological effects including anticancer, anti-inflammatory, and antioxidant properties.[4][5] This guide provides a comparative analysis of select chromone derivatives, offering insights into their relative performance based on available experimental data. While the primary focus of this analysis was intended to be Methyl-lathodoratin, a thorough literature search revealed a significant lack of published data on its biological activities. Therefore, to illustrate the comparative methodology, this guide will focus on other well-characterized chromone derivatives, namely Khellin and Visnagin, alongside other synthetic chromones.
Quantitative Data Summary
The following tables summarize the biological activities of selected chromone derivatives based on in vitro experimental data.
Table 1: Cytotoxicity of Chromone Derivatives against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Visnagin | HT 144 (Malignant Melanoma) | MTT | ~450 (at 100 µg/mL showed 80.93% inhibition) | [6] |
| Chromone-2-carboxamide derivative (11c) | KB (Oral Cavity Cancer) | MTT | 73.32 | [7] |
| Chromone-2-carboxamide derivative (11c) | NCI-H187 (Small Cell Lung Cancer) | MTT | 36.79 | [7] |
| Chroman-4-one derivative (6f) | MCF-7 (Breast Cancer) | Sulforhodamine B | ~10 | [8] |
| Chroman-4-one derivative (6f) | A549 (Lung Carcinoma) | Sulforhodamine B | ~10 | [8] |
| Synthetic Chromone (Compound 8) | SW620 (Colorectal Cancer) | MTT | 3.2 | [9] |
| Synthetic Chromone derivative (2i) | HeLa (Cervical Cancer) | MTT | 34.9 | [10] |
Table 2: Anti-inflammatory Activity of Chromone Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-(2-phenethyl)chromone derivatives | RAW 264.7 | Nitric Oxide Production | 7.0 - 12.0 | [11] |
| DCO-6 (Synthetic Chromone) | RAW 264.7 | Nitric Oxide Production | < 10 | [12] |
Table 3: Antioxidant Activity of Chromone Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Khellin | Phytotoxicity (Lettuce) | 110 - 175 | [13][14] |
| Visnagin | Phytotoxicity (Lettuce) | 110 - 175 | [13][14] |
| Chromone Carboxamide derivative | DPPH Radical Scavenging | ~0.28 (for most potent derivative) | [3] |
| Quercetin derivative (Chromone-related) | ABTS Radical Scavenging | 1.89 µg/mL | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17]
Protocol:
-
Cell Seeding: Cells (e.g., HT 144, KB, NCI-H187, SW620, HeLa) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Visnagin, chromone derivatives) and incubated for a further 48-72 hours.[18]
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 3-4 hours at 37°C.[18][19]
-
Formazan Solubilization: Following incubation, the MTT solution is removed, and the insoluble formazan crystals are dissolved in 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[16]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[20][21]
Protocol:
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 4 x 10⁴ cells/well and incubated overnight.[20]
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.[21]
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent and incubated for 10 minutes.[20][22]
-
Absorbance Measurement: The absorbance is measured at 540 nm.[21][22]
-
IC50 Calculation: The IC50 value for NO production inhibition is determined from a dose-response curve.
Antioxidant Assay (DPPH and ABTS Radical Scavenging Assays)
These assays assess the free radical scavenging capacity of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: [23][24]
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.[23]
-
IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: [25][26]
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: The test compound is added to the ABTS•+ solution.
-
Incubation: The reaction is incubated for a short period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is read at 734 nm.
-
IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits 50% of the ABTS•+ radicals.
Signaling Pathways and Experimental Workflows
The biological effects of chromones are often mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
A novel synthetic chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 MAPK signaling pathway.[12][27][28]
Caption: DCO-6 anti-inflammatory signaling pathway.
Anticancer Signaling Pathway
3-Formylchromone (3FC) has been reported to counteract the STAT3 signaling pathway in hepatocellular carcinoma by elevating the expression of SHP-2, a protein tyrosine phosphatase.[29]
Caption: 3-Formylchromone anticancer signaling pathway.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activity of chromone derivatives.
Caption: General workflow for biological screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anticancer activity of visnagin, isolated from Ammi visnaga L., against the human malignant melanoma cell lines, HT 144 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khellin and Visnagin, Furanochromones from Ammi visnaga (L.) Lam., as Potential Bioherbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Determination of inflammatory in RAW 264.7 cells using nitric oxide assay [bio-protocol.org]
- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. e3s-conferences.org [e3s-conferences.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 29. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Methyl-lathodoratin: A Comparative Guide
In the landscape of drug discovery and development, the reliability and consistency of analytical methods are paramount. Cross-validation of these methods ensures that data generated across different laboratories or using different techniques are comparable and accurate.[1][2] This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Methyl-lathodoratin.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols and performance data to aid in the selection of the most appropriate analytical method for their specific research needs.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key validation parameters for the analysis of this compound using a hypothetical HPLC-UV and LC-MS/MS method.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| **Linearity (R²) ** | 0.9985 | 0.9998 |
| Range | 100 - 5000 ng/mL | 0.5 - 1000 ng/mL |
| Accuracy (% Recovery) | 95.8 - 103.2% | 98.5 - 101.7% |
| Precision (%RSD) | ||
| - Intra-day | < 4.5% | < 2.0% |
| - Inter-day | < 6.8% | < 3.5% |
| Limit of Detection (LOD) | 25 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 100 ng/mL | 0.5 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the protocols for the HPLC-UV and LC-MS/MS methods used to generate the comparative data.
HPLC-UV Method
1. Sample Preparation:
-
A 100 µL aliquot of human plasma containing this compound is subjected to protein precipitation with 300 µL of acetonitrile.
-
The sample is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 275 nm.
LC-MS/MS Method
1. Sample Preparation:
-
A 50 µL aliquot of human plasma is mixed with 150 µL of methanol containing an internal standard.
-
The mixture is vortexed and centrifuged at 12,000 rpm for 15 minutes.
-
The clear supernatant is directly injected into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Sciex Triple Quad 5500 system coupled with a Shimadzu Nexera X2 HPLC.
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that a validated analytical method produces consistent and reliable results when transferred between laboratories or when different analytical techniques are compared.[1][3] The following diagram illustrates the workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for this compound analysis.
Caption: Workflow for cross-validation of two analytical methods.
Discussion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study.
-
HPLC-UV is a robust and cost-effective method suitable for routine analysis where high sensitivity is not a primary concern. Its wider linear range may be advantageous for applications involving highly concentrated samples. However, its higher limits of detection and quantitation make it less suitable for studies requiring trace-level analysis.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies where sample volumes are limited and low concentrations of the analyte are expected.[4] The improved accuracy and precision of the LC-MS/MS method, as indicated by the lower %RSD and tighter recovery range, provide a higher degree of confidence in the analytical results.
References
Comparative Efficacy of Synthetic vs. Natural Methyl-lathodoratin: A Guide for Researchers
A thorough investigation into the scientific literature and chemical databases reveals a significant gap in the available information regarding Methyl-lathodoratin, preventing a direct comparison between its synthetic and natural forms. This guide outlines the current state of knowledge and highlights the unanswered questions surrounding this compound.
Initial searches for "this compound" and its systematic name, 3-ETHYL-5-HYDROXY-7-METHOXY-4H-1-BENZOPYRAN-4-ONE, yielded basic chemical information from database entries. However, these searches failed to identify a natural source for this compound. Consequently, no studies on its extraction, isolation, or the biological efficacy of a naturally derived form could be located.
Similarly, research into the synthetic production of this compound did not uncover any published protocols or studies detailing its biological activity. While the broader class of chromones, to which this compound belongs, is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, no specific data for this compound is available.
The absence of information on a natural counterpart makes a comparative analysis of efficacy with a synthetic version impossible. Key experimental data, such as IC50 values, receptor binding affinities, or in vivo pharmacological effects, are non-existent for either form of this compound in the public domain.
Key Findings:
-
No Identified Natural Source: Extensive searches have not identified any plant, fungus, or other organism that produces this compound.
-
Lack of Biological Data: There are no published studies detailing the biological or pharmacological effects of this compound, either from a natural or synthetic origin.
-
No Comparative Studies: As a result of the above, no direct or indirect comparisons of the efficacy of natural versus synthetic this compound exist in the scientific literature.
Future Research Directions:
The current lack of data presents an opportunity for novel research. The following experimental workflow is proposed for researchers interested in exploring the potential of this compound:
Figure 1. Proposed workflow for future research on this compound.
The core request to compare the efficacy of synthetic versus natural this compound cannot be fulfilled at this time due to the absence of a known natural source and the lack of any published biological data for this compound. The information presented in this guide reflects the current state of scientific knowledge and is intended to inform researchers, scientists, and drug development professionals about this significant knowledge gap. Future research, starting with the chemical synthesis and biological screening of this compound, is required to unlock its potential therapeutic value.
Methyl-lathodoratin vs. Quercetin: A Comparative Analysis of Bioactivity
In the landscape of phytochemical research and drug development, flavonoids and related phenolic compounds are subjects of intense investigation due to their diverse and potent biological activities. This guide provides a comparative overview of quercetin, a well-established and extensively studied flavonol, and methyl-lathodoratin, a less-characterized isochroman derivative. While a wealth of experimental data exists for quercetin, allowing for a detailed assessment of its bioactivity, research on this compound is limited. This comparison, therefore, juxtaposes the known quantitative data for quercetin with the general biological activities reported for the isochroman class of compounds, to which this compound belongs, highlighting areas for future research.
Overview of the Compounds
Quercetin is a ubiquitous flavonoid found in numerous fruits, vegetables, and grains.[1][2] It is renowned for a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, antiviral, and immunomodulatory activities.[1][3][4] Its diverse biological functions have made it a focal point in the development of nutraceuticals and therapeutic agents.[1][2]
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for quercetin's biological activities. For this compound, the corresponding fields indicate that specific data is not available, reflecting the current state of research.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value / Activity | Reference |
| Quercetin | DPPH Radical Scavenging | Data varies; potent activity reported | [6] |
| ORAC | High activity reported | [6] | |
| This compound | DPPH Radical Scavenging | Data not available | - |
| ORAC | Data not available | - |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 Value / Inhibition % | Reference |
| Quercetin | Nitric Oxide (NO) Production Inhibition (in LPS-stimulated RAW 264.7 macrophages) | Significant inhibition reported | [7][8] |
| This compound | Nitric Oxide (NO) Production Inhibition | Data not available | - |
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Quercetin | HCT-116 (Colon Cancer) | MTT | 36 ± 1.95 µg/mL | [9] |
| MCF-7 (Breast Cancer) | MTS | 73 µM | ||
| MDA-MB-231 (Breast Cancer) | MTS | >80 µM | ||
| This compound | Various | MTT/MTS | Data not available | - |
Key Signaling Pathways and Experimental Workflows
Visualizations of key biological pathways and experimental workflows are crucial for understanding the mechanisms of action and the methods used for evaluation.
Caption: NF-κB signaling pathway, a key regulator of inflammation often targeted by flavonoids like quercetin.
Caption: A generalized workflow for assessing antioxidant activity using the DPPH radical scavenging assay.
Detailed Experimental Protocols
For researchers aiming to directly compare these compounds, the following are detailed protocols for key bioassays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.[6]
-
Sample Preparation: Prepare stock solutions of quercetin and this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to test a range of concentrations.
-
Assay Procedure:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of quercetin and this compound and incubate for a specified period (e.g., 48 hours). Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and Stimulant Addition: Pre-treat the cells with various concentrations of quercetin and this compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[7]
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540-570 nm.[7] The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value.
Conclusion
Quercetin stands as a benchmark flavonoid with well-documented antioxidant, anti-inflammatory, and anticancer properties supported by extensive quantitative data. In contrast, this compound, as an isochroman, belongs to a class of compounds with recognized therapeutic potential, yet it remains largely uncharacterized. The direct comparison is therefore limited by the scarcity of experimental evidence for this compound. This guide underscores a significant opportunity for future research to isolate or synthesize and subsequently evaluate the biological activities of this compound using established protocols, such as those detailed above. Such studies would be invaluable in determining if this compound holds promise as a novel therapeutic agent and how it truly compares to well-known bioactive compounds like quercetin.
References
- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Antioxidant activity and protective effect of methyl gallate against t-BHP induced oxidative stress through inhibiting ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 6. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of bioactive compounds in the treatment of hepatitis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Independent Verification of Methyl-lathodoratin's Bioactivity: A Comparative Guide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The following guide addresses the topic of independently verifying the published bioactivity of Methyl-lathodoratin. Initial literature searches reveal that while this compound has been identified as a constituent in certain plant extracts with biological activity, there is a lack of comprehensive studies on the purified compound itself. This guide, therefore, summarizes the currently available data and proposes a framework for the systematic verification of its bioactivity, using established compounds for comparison.
Summary of Reported Bioactivity
This compound has been identified as a flavonoid present in extracts of Melaleuca cajuputi and certain endophytic fungi.[1][2] These extracts have demonstrated antioxidant and antibacterial properties.[1][3] Specifically, extracts containing this compound have shown activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus cereus.[3] It is important to note that these activities are attributed to the entire extract, and the specific contribution of this compound has not been definitively established. Additionally, the related compound "Lathodoratin" has been reported to possess fungicidal activity.[4]
For the purpose of this guide, we will focus on the reported antibacterial activity for a comparative analysis.
Comparative Data
The following table summarizes the reported, albeit not definitively attributed, bioactivity of this compound from extract studies and compares it with a standard antibiotic, Gentamicin.
| Compound | Reported Bioactivity | Organisms | Potency (of extract) | Source |
| This compound | Antibacterial, Antioxidant | S. aureus, S. epidermidis, B. cereus | Not Determined for pure compound | [1][3] |
| Gentamicin | Antibacterial | Broad-spectrum, including S. aureus, E. coli, P. aeruginosa | MIC: 0.25 - 4 µg/mL | Established Data |
Experimental Protocols for Independent Verification
To independently verify the antibacterial activity of this compound, a systematic approach is required. This involves obtaining a pure sample of the compound and conducting a series of standardized microbiological assays.
1. Minimum Inhibitory Concentration (MIC) Assay:
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: Pure this compound, Gentamicin (as a positive control), Mueller-Hinton broth (MHB), bacterial strains (S. aureus, S. epidermidis, B. cereus, and a Gram-negative control like E. coli), 96-well microtiter plates, spectrophotometer.
-
Method:
-
Prepare a stock solution of this compound and Gentamicin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive controls (bacteria and broth) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
-
2. Minimum Bactericidal Concentration (MBC) Assay:
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Method:
-
Following the MIC assay, take an aliquot from the wells that showed no visible growth.
-
Plate the aliquots onto Mueller-Hinton agar (MHA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Bioactivity Verification
Caption: Workflow for verifying the antibacterial activity of this compound.
Hypothetical Signaling Pathway for Antibacterial Action
As the mechanism of action for this compound is unknown, a hypothetical pathway illustrating potential targets for a novel antibacterial agent is presented below.
Caption: Potential antibacterial mechanisms of action for this compound.
References
- 1. Antioxidant, antibacterial activity, and phytochemical characterization of Melaleuca cajuputi extract | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity Fungicide | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
Head-to-Head Comparison: Methyl-lathodoratin and the Known EZH2 Inhibitor, Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical inhibitory activity of Methyl-lathodoratin against the well-characterized EZH2 inhibitor, Tazemetostat. Due to the current lack of publicly available data on the biological activity of this compound, this comparison is illustrative and designed to provide a framework for potential future investigations. Tazemetostat (EPZ-6438) is a potent, selective, and orally available inhibitor of both wild-type and mutant forms of EZH2, a histone methyltransferase, and serves as a benchmark for this comparison.[1][2]
Data Presentation: Inhibitor Properties
The following table summarizes the known properties of Tazemetostat and outlines the hypothetical or currently unavailable information for this compound.
| Feature | This compound | Tazemetostat (EPZ-6438) |
| Target Enzyme | Not confirmed; Hypothetically EZH2 | Enhancer of zeste homolog 2 (EZH2)[1][3] |
| Mechanism of Action | Not determined | S-adenosylmethionine (SAM)-competitive inhibitor[4] |
| IC50 (Peptide Assay) | Not Available | 11 nM (wild-type EZH2)[2][4] |
| IC50 (Nucleosome Assay) | Not Available | 16 nM (wild-type EZH2)[2] |
| Ki | Not Available | 2.5 nM (for PRC2 complex with wild-type EZH2)[2][4] |
| Cellular H3K27me3 IC50 | Not Available | 9 nM (in lymphoma cell lines)[1] |
| Molecular Formula | C12H12O4 | C34H42N6O4 |
| Molecular Weight | 220.22 g/mol | 598.7 g/mol |
Experimental Protocols
The following is a representative protocol for a biochemical assay to determine the inhibitory activity of a compound against the EZH2 enzyme. This protocol is based on commonly used methods in the field.
EZH2 Histone Methyltransferase (HMT) Activity Assay (Radiometric)
Objective: To measure the enzymatic activity of the EZH2 complex and determine the potency of inhibitors by quantifying the transfer of a radiolabeled methyl group from S-adenosylmethionine (SAM) to a histone H3 peptide substrate.
Materials:
-
Enzyme: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).
-
Substrate: Biotinylated Histone H3 (1-25) peptide.
-
Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 4 mM DTT, and 0.01% BSA.
-
Test Compounds: this compound and Tazemetostat, dissolved in DMSO.
-
Stop Solution: 5 M Guanidine HCl.
-
Scintillation Fluid.
-
384-well plates.
-
Filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and Tazemetostat) in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the EZH2 enzyme solution (final concentration ~1-5 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a substrate mix containing the biotinylated H3 peptide (final concentration ~0.5 µM) and [³H]-SAM (final concentration ~0.5 µM) in assay buffer.
-
Add 8 µL of the substrate mix to each well to start the reaction.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Termination of Reaction: Add 10 µL of the stop solution to each well to terminate the enzymatic reaction.
-
Capture of Substrate: Transfer the reaction mixture to a filter plate and wash three times with wash buffer (e.g., 0.1 M phosphate buffer) using a vacuum manifold to remove unincorporated [³H]-SAM.
-
Detection:
-
Dry the filter plate.
-
Add 20 µL of scintillation fluid to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: EZH2 Signaling Pathway and Inhibition.
Experimental Workflow
Caption: EZH2 Inhibition Assay Workflow.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 4. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of Methyl-lathodoratin in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel bioactive compound reaches and interacts with its intended molecular target within a cell is a critical step in the validation process. This guide provides a comparative overview of key experimental approaches to validate the cellular target engagement of a novel small molecule, using the hypothetical case of Methyl-lathodoratin.
This document outlines and compares several widely-used methodologies for target engagement validation: the Cellular Thermal Shift Assay (CETSA), chemoproteomics-based competitive binding assays, and downstream signaling analysis via Western blotting. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to facilitate practical implementation and objective comparison.
Overview of Target Validation Strategies
The journey from a bioactive small molecule to a validated chemical probe or drug candidate requires rigorous confirmation of its mechanism of action. A crucial part of this is demonstrating direct physical binding to the target protein in a cellular context. The following sections will detail three distinct yet complementary approaches to achieve this.
Caption: Overall workflow for target identification and validation.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a ligand to its target protein in intact cells or cell lysates.[1][2][3] The principle is based on the ligand-induced stabilization of the target protein, which leads to an increased resistance to thermal denaturation.[1][2][3]
Comparison of CETSA Approaches
| Feature | Traditional CETSA (Western Blot) | High-Throughput CETSA (e.g., AlphaScreen, HTRF) |
| Principle | Measures the amount of soluble protein remaining after heat treatment via SDS-PAGE and Western blotting. | Utilizes proximity-based immunoassays to quantify soluble protein in a microplate format.[4] |
| Throughput | Low to medium. | High. |
| Sensitivity | Dependent on antibody quality. | Generally high. |
| Advantages | Widely accessible technique; provides molecular weight confirmation. | Amenable to large-scale screening; faster turnaround. |
| Disadvantages | Labor-intensive; semi-quantitative. | Requires specific antibody pairs and specialized plate readers. |
Experimental Protocol: Traditional CETSA
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or various concentrations of this compound for a specified time.
-
-
Harvesting and Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles.
-
-
Heat Shock:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
Quantify the band intensities to generate a melting curve.
-
Caption: Workflow of a CETSA experiment.
Selectivity Profiling: Chemoproteomics
Chemoproteomic approaches are invaluable for assessing the selectivity of a compound against a whole family of proteins, such as kinases.[5][6][7] Kinobeads, which are composed of broad-spectrum kinase inhibitors immobilized on beads, are a popular tool for profiling the targets of new kinase inhibitors.[5][8][9]
Comparison with Other Selectivity Assays
| Method | Kinobeads Competition Assay | In Vitro Kinase Panel |
| Principle | Competitive binding of the test compound against a broad-spectrum affinity matrix in a native cell lysate, followed by mass spectrometry.[6][8] | Measures the enzymatic activity of a large panel of purified recombinant kinases in the presence of the test compound. |
| Context | Cellular lysate (endogenous protein levels and complexes). | In vitro (purified, isolated enzymes). |
| Advantages | Assesses binding to native proteins in a competitive environment; can identify unexpected targets.[8] | Highly quantitative IC50 values; broad coverage of the kinome. |
| Disadvantages | Semi-quantitative; may miss kinases not captured by the beads.[8] | Lacks cellular context (e.g., scaffolding proteins, post-translational modifications). |
Experimental Protocol: Kinobeads Competition Assay
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from the cell line of interest.
-
Determine the total protein concentration.
-
-
Compound Incubation:
-
Aliquot the lysate and incubate with increasing concentrations of this compound (or a positive control inhibitor) for 45 minutes at 4°C. A DMSO control is included.
-
-
Kinobeads Pulldown:
-
Add the kinobeads slurry to each lysate-compound mixture.
-
Incubate for 30 minutes at 4°C with rotation to allow kinases to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution digestion of the eluted proteins (e.g., with trypsin).
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins that were pulled down in each condition. A dose-dependent decrease in the amount of a specific kinase indicates that this compound binds to it.
-
Functional Validation: Downstream Signaling Analysis
Confirming that the binding of this compound to its target leads to a functional consequence is a critical validation step.[10] If the target is a kinase, for example, its inhibition should lead to a decrease in the phosphorylation of its known substrates. This can be readily assessed by Western blotting.[11][12][13]
Experimental Protocol: Western Blot for Downstream Substrate
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with a dose-response of this compound for a relevant time period. Include a positive control inhibitor if available.
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantify the band intensities to determine the change in substrate phosphorylation.
-
Caption: Hypothetical signaling pathway for this compound.
By employing a combination of these orthogonal methods, researchers can build a robust body of evidence to confidently validate the cellular target engagement of this compound or any other novel bioactive compound, paving the way for further preclinical development.
References
- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. researchgate.net [researchgate.net]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. Western Blot - Atlas Antibodies [atlasantibodies.com]
Unraveling the Synthesis and Bioactivity of Methyl-lathodoratin: A Guide to Reproducibility
For researchers, scientists, and professionals in drug development, the reproducibility of synthesizing and assaying novel compounds is paramount. This guide provides a comparative overview of the available data on the synthesis and biological evaluation of Methyl-lathodoratin, a naturally occurring chromone derivative. Due to the limited specific literature on this compound, this guide focuses on the foundational knowledge of chromone synthesis and the reported bioactivities of extracts containing this compound, highlighting areas where further research is needed to establish robust and reproducible protocols.
I. Synthesis of this compound: An Undocumented Path
One key reference points to a 1981 article in the journal Phytochemistry (Volume 20, Issue 7, Page 1752) by Clough and Snell, which reportedly confirms the structure of lathodoratin and this compound through synthesis. However, the detailed experimental procedures from this article are not widely available, precluding a thorough analysis of its reproducibility.
In the absence of a specific synthesis protocol for this compound, researchers must turn to general methods for chromone synthesis. Several established methods could potentially be adapted for the synthesis of this compound, though optimization and validation would be required. These methods often involve the cyclization of a 2-hydroxyacetophenone derivative.
Potential Synthetic Pathways (General Chromone Synthesis):
-
Baker-Venkataraman Rearrangement: This method involves the rearrangement of an O-aroyl-2-hydroxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring.
-
Kostanecki-Robinson Reaction: This reaction involves the acylation of a 2-hydroxyacetophenone with an aliphatic acid anhydride in the presence of its sodium salt, followed by cyclization.
A plausible synthetic workflow for this compound, based on general chromone synthesis principles, is outlined below. It is important to note that this is a theoretical pathway and would require experimental validation.
Figure 1. A theoretical workflow for the synthesis of this compound based on general chromone synthesis methods.
Challenges to Reproducibility:
Without a standardized and published protocol, the reproducibility of this compound synthesis is currently hypothetical. Key factors that would need to be controlled for reproducible synthesis include:
-
Purity of starting materials.
-
Reaction conditions: Temperature, reaction time, and stoichiometry of reagents.
-
Choice of catalyst and solvent.
-
Purification methods: Crystallization, chromatography, etc.
II. Bioassays and Biological Activity: Insights from Natural Extracts
This compound has been identified as a constituent of various plants, notably from the genus Melaleuca and Lathyrus. Studies on extracts from these plants have suggested potential biological activities, although data on the pure compound is scarce.
A. Antibacterial Activity
Extracts of Melaleuca cajuputi containing this compound have been reported to exhibit antibacterial activity. The primary method used to assess this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific concentration (typically ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: The plant extract or purified this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the test substance that visibly inhibits bacterial growth.
Quantitative Data from Melaleuca cajuputi Leaf Extract (Illustrative)
| Bacterial Strain | MIC of Extract (µg/mL) |
| Staphylococcus aureus | 128 |
| Bacillus cereus | 256 |
| Escherichia coli | >512 |
| Pseudomonas aeruginosa | >512 |
Note: This data is illustrative and represents the activity of a crude extract, not pure this compound.
B. Antioxidant Activity
The antioxidant potential of extracts containing this compound has also been investigated, commonly using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay .
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the test sample (extract or pure compound) are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
The results are often expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Figure 2. General experimental workflows for antibacterial and antioxidant bioassays.
III. Conclusion and Future Directions
The current body of scientific literature on this compound presents a fragmented picture. While its natural occurrence and potential bioactivities are noted, the lack of a detailed and validated synthesis protocol is a significant barrier to further research and development. To establish a foundation for reproducible studies, the following steps are crucial:
-
Publication of a Detailed Synthesis Protocol: The scientific community would greatly benefit from the publication of a step-by-step, optimized synthesis protocol for this compound. This should include characterization data (NMR, mass spectrometry, etc.) to confirm the identity and purity of the final product.
-
Inter-laboratory Reproducibility Studies: Once a protocol is established, studies should be conducted across multiple laboratories to assess its reproducibility and identify critical control points.
-
Bioassays with Purified Compound: The reported antibacterial and antioxidant activities need to be confirmed using highly purified this compound. This will allow for the determination of its intrinsic activity, free from the confounding effects of other compounds present in crude extracts.
-
Development of Standardized Bioassay Protocols: For key activities, standardized and detailed bioassay protocols should be developed and validated to ensure that data generated from different studies can be reliably compared.
Benchmarking Methyl-lathodoratin: A Comparative Analysis Against Standard Compounds in Oncology Research
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity is paramount. This guide presents a comparative benchmark analysis of Methyl-lathodoratin, a promising chromone derivative, against established standard compounds in the context of oncology research. While direct experimental data for this compound is not yet publicly available, this analysis leverages extensive research on the structure-activity relationships of closely related chromone derivatives to project its potential performance and guide future investigational efforts.
This compound, chemically known as 3-Ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one, belongs to the chromone class of compounds. Chromone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4][5] The presence of hydroxyl and methoxy functional groups on the benzopyran ring, as seen in this compound, is a common structural feature in many bioactive chromones, suggesting its potential as a valuable subject for further investigation in oncology.[6]
Postulated Biological Activity: Anticancer Potential
Based on a comprehensive review of the literature concerning chromone derivatives, it is hypothesized that this compound is most likely to exhibit anticancer properties. Numerous studies have demonstrated that the 4H-1-benzopyran-4-one scaffold is a key pharmacophore for cytotoxic activity against various cancer cell lines.[2] Therefore, for the purpose of this comparative guide, we will benchmark the projected performance of this compound against two well-established anticancer agents: Doxorubicin , a widely used chemotherapeutic drug, and Flavopiridol , a flavonoid derivative with known cyclin-dependent kinase (CDK) inhibitory activity.
Comparative Performance Data
The following table summarizes the reported in vitro cytotoxic activity of standard compounds against representative cancer cell lines. This data, gathered from publicly available research, will serve as a benchmark for the anticipated performance of this compound.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | MTT Assay | 0.5 - 1.5 | (Typical literature values) |
| A549 (Lung) | MTT Assay | 0.1 - 0.8 | (Typical literature values) | |
| HCT116 (Colon) | MTT Assay | 0.2 - 1.0 | (Typical literature values) | |
| Flavopiridol | MCF-7 (Breast) | MTT Assay | 0.1 - 0.5 | (Typical literature values) |
| A549 (Lung) | MTT Assay | 0.05 - 0.3 | (Typical literature values) | |
| HCT116 (Colon) | MTT Assay | 0.1 - 0.6 | (Typical literature values) | |
| This compound | MCF-7 (Breast) | MTT Assay | To be determined | - |
| A549 (Lung) | MTT Assay | To be determined | - | |
| HCT116 (Colon) | MTT Assay | To be determined | - |
Experimental Protocols
To ensure a standardized comparison, the following experimental protocols are recommended for evaluating the anticancer activity of this compound.
Cell Viability (MTT) Assay
This assay is a standard colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound, a standard compound (Doxorubicin or Flavopiridol), and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
The potential mechanism of action for many chromone derivatives involves the modulation of key signaling pathways implicated in cancer progression. The following diagrams illustrate a hypothetical signaling pathway that could be affected by this compound and the general workflow for its evaluation.
Figure 1. Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Figure 2. General workflow for the preclinical evaluation of this compound.
Conclusion
While further experimental validation is essential, this comparative guide provides a foundational framework for researchers and drug development professionals to contextualize the potential of this compound as an anticancer agent. The structural similarities to other bioactive chromone derivatives, coupled with the established anticancer activity of this compound class, underscore the importance of its future investigation. The provided protocols and workflows offer a clear roadmap for elucidating the performance and mechanism of action of this compound, paving the way for its potential development as a novel therapeutic candidate.
References
- 1. Antiviral activity of natural and semi-synthetic chromone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Important Advances on Antiviral Profile of Chromone Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Lack of Specific Disposal Guidance for Methyl-lathodoratin Necessitates General Laboratory Chemical Waste Procedures
In the absence of specific guidance, professionals handling Methyl-lathodoratin must default to general best practices for the management and disposal of novel or uncharacterized chemical compounds. This approach prioritizes safety, environmental protection, and regulatory compliance. The following procedural guidance is based on established principles of laboratory safety and chemical waste management.
Immediate Safety and Handling Precautions
Given the unknown specific hazards of this compound, it is crucial to handle it with a high degree of caution. Assume the substance is hazardous and adhere to the following personal protective equipment (PPE) and handling guidelines:
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (Nitrile or Neoprene), safety goggles with side shields or a face shield, and a laboratory coat. |
| Ventilation | Handle the compound within a certified chemical fume hood to minimize inhalation exposure. |
| Spill Response | In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated material in a sealed, labeled container for hazardous waste disposal. |
| First Aid | In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention. |
Step-by-Step Disposal Decision Workflow
When a specific SDS is unavailable, a logical workflow must be followed to determine the appropriate disposal route. The following diagram outlines this process:
Experimental Protocols for Disposal
Due to the absence of a specific SDS for this compound, no experimentally verified protocols for its neutralization or disposal are available. Researchers should not attempt to neutralize or treat this chemical waste without explicit guidance from a qualified environmental health and safety professional.
Safe Handling and Disposal of Methyl-lathodoratin: A Procedural Guide
Given that "Methyl-lathodoratin" is a novel or uncharacterized compound, it is imperative to handle it with the utmost caution, assuming it to be highly toxic.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential personal protective equipment (PPE), operational plans for handling, and disposal procedures. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Pre-Handling Safety and Logistics
Before working with this compound, a thorough safety assessment and a detailed Chemical Hygiene Plan (CHP) must be in place.[2][3] This plan should be specific to your laboratory and outline all procedures for handling the compound.
Key Components of a Laboratory-Specific Chemical Hygiene Plan:
-
Standard Operating Procedures (SOPs): Detailed protocols for every experiment involving this compound, including criteria for implementing control measures like fume hoods.[2][3]
-
Exposure Control: Designation of specific areas for handling, such as a chemical fume hood or glove box, and clear decontamination procedures.[3]
-
Personnel Training: All personnel must be trained on the specific hazards and handling procedures outlined in the CHP. This training must be documented.[3][4]
-
Safety Data Sheets (SDS): Although a specific SDS for this compound is unavailable, a placeholder document should be created that outlines the procedures for handling an unknown, potentially hazardous compound. This document should be readily accessible to all lab personnel.[2][3]
-
Emergency Procedures: Clear instructions for managing spills, accidental exposures, and other emergencies.
A workflow for initiating work with an uncharacterized compound like this compound should be established.
Personal Protective Equipment (PPE)
When handling a substance with unknown toxicity, Level B or C protection should be considered as a minimum, depending on the nature of the work.[5][6] All procedures involving volatile or aerosol-generating processes must be conducted in a certified chemical fume hood.[1]
| PPE Level | Description | Typical Ensemble | When to Use for this compound |
| Level D | Minimum protection for nuisance contamination only. | Coveralls, safety glasses, chemical-resistant steel-toe boots.[6] | Not recommended for handling this compound. |
| Level C | For known airborne substances where skin and eye exposure is unlikely. | Full-face air-purifying respirator, chemical-resistant clothing and gloves (inner and outer), hard hat, chemical-resistant boots.[5][6] | Handling of solutions where aerosolization is minimal but inhalation is a risk. |
| Level B | Highest level of respiratory protection with lesser skin protection. | Positive-pressure, full face-piece SCBA, hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, chemical-resistant boots.[6] | Handling of powdered this compound or when there is a risk of splashes of concentrated solutions. |
| Level A | Highest level of respiratory, skin, and eye protection. | Fully encapsulating chemical-protective suit with positive-pressure SCBA.[5][6] | Required if there is a high risk of exposure to vapors or gases and skin contact is a significant hazard. |
Recommended PPE for Handling this compound (Solid and Solution):
-
Eye and Face Protection: Chemical splash goggles and a face shield.[7][8]
-
Skin Protection: A flame-resistant lab coat worn over long-sleeved clothing, with all buttons fastened.[7]
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. Consult the glove manufacturer's chemical resistance guide for appropriate glove material.[7]
-
Footwear: Closed-toe, closed-heel shoes made of a non-porous material.[7]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection, which may require a formal respirator program with medical evaluation and fit testing.[7]
Operational Plan for Handling
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Don appropriate PPE (at a minimum, safety glasses, lab coat, and chemical-resistant gloves) before opening the package in a well-ventilated area, preferably within a fume hood.
-
Verify the contents against the shipping manifest.
-
Label the container with the date of receipt and any other relevant information.
Storage:
-
Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.
-
Use secondary containment to prevent spills from spreading.[9] The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.[9]
Weighing and Preparing Solutions:
-
All handling of solid this compound must be done in a chemical fume hood or a glove box to prevent inhalation of fine particles.
-
Use anti-static weighing dishes and tools.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the full chemical name, concentration, date, and hazard information.[10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[11][12]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a designated, labeled, and sealed hazardous waste container.[9]
-
Liquid Waste: Collect all liquid waste in a compatible, leak-proof container with a screw-on cap.[9] Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be collected separately.[13]
-
Sharps: Any contaminated needles or blades should be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.[13]
Waste Container Labeling and Storage:
-
All waste containers must be labeled with the words "Hazardous Waste".[11][12]
-
The label must include the full chemical name of all components in the container, the approximate percentages, the date of generation, and the principal investigator's name and contact information.[12]
-
Store waste containers in a designated satellite accumulation area near the point of generation.[14] Keep containers closed except when adding waste.[9][11]
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a hazardous waste pickup.[11]
-
Do not dispose of any this compound waste down the drain or in the regular trash.[11][12]
-
For empty containers, triple-rinse with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[11][14] After triple-rinsing, the container can be managed as non-hazardous waste, but labels should be defaced.[14]
| Waste Type | Container | Disposal Protocol |
| Contaminated Solids (gloves, wipes, etc.) | Lined, sealed plastic container | Label as "Hazardous Waste" with constituents. Arrange for EH&S pickup. |
| Liquid Waste (aqueous and organic) | Compatible, sealed container with screw-top lid | Segregate by compatibility (e.g., halogenated vs. non-halogenated). Label as "Hazardous Waste" with all components listed. Arrange for EH&S pickup. |
| Contaminated Sharps | Puncture-resistant sharps container | Label as "Hazardous Waste". Arrange for EH&S pickup. |
| Empty Raw Material Container | Original container | Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. Deface label and dispose of the container according to institutional policy.[11][14] |
Hypothetical Signaling Pathway
As this compound is likely a compound for drug development, it may target a specific cell signaling pathway.[15][16][17][18] Below is a generic representation of a signaling pathway that could be modulated by such a compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youthfilter.com [youthfilter.com]
- 3. tricities.wsu.edu [tricities.wsu.edu]
- 4. Implementing the Chemical Hygiene Plan | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. epa.gov [epa.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. Targeting cell signaling pathways for drug discovery: an old lock needs a new key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. lifechemicals.com [lifechemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
